2-(Bromomethyl)-5-chloropyridine hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(bromomethyl)-5-chloropyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.BrH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYPZAKRQFBVBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646152-49-9 | |
| Record name | 2-(bromomethyl)-5-chloropyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Bromomethyl)-5-chloropyridine hydrobromide chemical properties
An In-depth Technical Guide to 2-(Bromomethyl)-5-chloropyridine hydrobromide: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. As a bifunctional molecule, it incorporates a reactive bromomethyl group and a substituted pyridine ring, rendering it a versatile building block for the synthesis of complex molecular architectures. The hydrobromide salt form enhances the compound's stability and handling properties compared to its freebase counterpart, making it a preferred reagent in many synthetic applications.
This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, outlining a logical synthetic approach, exploring its reactivity, and discussing its applications. The content herein is curated for researchers, scientists, and professionals in the field, offering field-proven insights grounded in established chemical principles.
Core Chemical and Physical Properties
The fundamental properties of a reagent are critical for its effective use in synthesis. The physical and chemical characteristics of this compound are summarized below. These data are essential for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 1646152-49-9 | [1][2] |
| Molecular Formula | C₆H₆Br₂ClN | [2] |
| Molecular Weight | 287.38 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically >95% | [3] |
| SMILES Code | ClC1=CN=C(CBr)C=C1.[H]Br | [2][4] |
| InChI Key | RSYPZAKRQFBVBA-UHFFFAOYSA-N | [3] |
| Storage | Store in a cool, dry place under an inert atmosphere; freezer (-20°C) recommended for long-term storage. | [4] |
The hydrobromide salt is generally stable under recommended storage conditions but should be handled with care, avoiding moisture and incompatible materials such as strong acids, acid chlorides, and oxidizing agents[1].
Synthesis and Mechanistic Rationale
While multiple synthetic routes can be envisioned, a common and logical approach to this compound involves the radical bromination of 2-methyl-5-chloropyridine, followed by salt formation with hydrobromic acid.
Experimental Protocol: A Plausible Synthetic Route
-
Radical Bromination:
-
To a solution of 2-methyl-5-chloropyridine in a suitable non-polar solvent (e.g., carbon tetrachloride or cyclohexane), add N-Bromosuccinimide (NBS). NBS is the preferred brominating agent for benzylic positions due to its ability to provide a low, constant concentration of bromine, minimizing side reactions.
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the reaction mixture to reflux to initiate the radical chain reaction. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reaction is cooled, and the succinimide byproduct is filtered off. The filtrate, containing the freebase 2-(bromomethyl)-5-chloropyridine, is concentrated under reduced pressure.
-
-
Hydrobromide Salt Formation:
-
The crude 2-(bromomethyl)-5-chloropyridine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
A solution of hydrogen bromide (HBr) in a compatible solvent (e.g., acetic acid or diethyl ether) is added dropwise to the solution at a controlled temperature (typically 0 °C to room temperature).
-
The hydrobromide salt will precipitate out of the solution.
-
The solid product is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.
-
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of the bromomethyl group, which is an excellent electrophile. This allows for the facile introduction of the (5-chloropyridin-2-yl)methyl moiety into a wide range of molecules.
The primary reaction it undergoes is nucleophilic substitution (S(_N)2), where a nucleophile displaces the bromide ion. This makes it an invaluable reagent for the synthesis of various pharmaceutical and agrochemical compounds. For instance, related pyridine building blocks are key intermediates in the synthesis of drugs like rupatadine, an antihistamine[5].
General Reaction Scheme: Nucleophilic Substitution
The compound readily reacts with a variety of nucleophiles, including:
-
Amines (Primary and Secondary): To form substituted aminomethylpyridines.
-
Alcohols and Phenols: To form ether linkages.
-
Thiols: To form thioethers.
-
Carbanions (e.g., from malonic esters): To form new carbon-carbon bonds.
Caption: General S(_N)2 reaction of 2-(Bromomethyl)-5-chloropyridine.
This reactivity profile makes it a crucial intermediate for creating libraries of compounds for high-throughput screening in the drug discovery process. The 5-chloropyridine motif itself is present in numerous biologically active molecules, contributing to desired pharmacokinetic and pharmacodynamic properties.
Spectroscopic Characterization
Structural elucidation and purity assessment of this compound are typically performed using a combination of NMR, IR, and MS techniques. Below are the expected spectral characteristics.
¹H NMR Spectroscopy
-
Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.5-8.5 ppm). Due to the substitution pattern, they will exhibit a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet).
-
Methylene Protons (2H): The protons of the bromomethyl group (-CH₂Br) will appear as a singlet further downfield than a typical methyl group, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the pyridine ring.
-
N-H Proton (1H): The proton associated with the hydrobromide salt on the pyridine nitrogen may appear as a broad singlet at a very downfield chemical shift (> δ 10 ppm).
IR Spectroscopy
-
N-H Stretch: A broad absorption in the range of 2500-3000 cm⁻¹ is characteristic of the pyridinium salt.
-
C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.
-
C=C and C=N Stretch (Aromatic Ring): A series of sharp absorptions in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: A strong absorption in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry
In mass spectrometry, analysis would typically be performed on the freebase, 2-(Bromomethyl)-5-chloropyridine (C₆H₅BrClN, MW ≈ 206.47 g/mol )[6].
-
Molecular Ion (M⁺): A characteristic isotopic pattern will be observed for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks around m/z 205, 207, and 209.
-
Fragmentation: A prominent fragment would be the loss of the bromine atom ([M-Br]⁺), leading to a peak around m/z 126/128.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.
Hazard Identification
The compound is classified with the following hazards:
| Hazard Statement | Description | Source(s) |
|---|---|---|
| H302 | Harmful if swallowed. | [7] |
| H315 | Causes skin irritation. | [7] |
| H318 | Causes serious eye damage. | [7] |
| H335 | May cause respiratory irritation. |[7] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8].
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[9].
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials[1][4].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service[1].
Conclusion
This compound is a high-value chemical intermediate with a well-defined reactivity profile. Its ability to act as an efficient electrophile for introducing the (5-chloropyridin-2-yl)methyl group makes it an indispensable tool for synthetic chemists, particularly in the realm of pharmaceutical research and development. A thorough understanding of its properties, synthetic pathways, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory.
References
- 1. capotchem.com [capotchem.com]
- 2. anaxlab.com [anaxlab.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 1646152-49-9|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemical-label.com [chemical-label.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
2-(Bromomethyl)-5-chloropyridine hydrobromide synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-5-chloropyridine Hydrobromide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The document delves into the core chemical principles, provides detailed experimental protocols, and emphasizes the safety and handling procedures necessary for successful and secure synthesis.
Strategic Importance and Chemical Profile
2-(Bromomethyl)-5-chloropyridine is a halogenated pyridine derivative that serves as a versatile building block for constructing more complex molecules.[2][4] Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the 5-chloro-2-pyridinylmethyl moiety into a target structure. This structural motif is integral to numerous active pharmaceutical ingredients (APIs). The hydrobromide salt form enhances the compound's stability and handling characteristics, making it suitable for storage and downstream applications.
The Core Synthesis Pathway: Free Radical Bromination
The most prevalent and efficient method for synthesizing 2-(Bromomethyl)-5-chloropyridine is through the free radical bromination of its precursor, 2-methyl-5-chloropyridine. This reaction, a variation of the Wohl-Ziegler bromination, is highly selective for the benzylic-like methyl group due to the electronic properties of the pyridine ring and the stability of the resulting radical intermediate.[5][6][7]
Mechanistic Rationale and Causality
Understanding the reaction mechanism is paramount for optimizing conditions and ensuring reproducibility. The process is a chain reaction involving three distinct phases: initiation, propagation, and termination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) N-Bromosuccinimide is the reagent of choice over elemental bromine (Br₂) for this transformation.[5] NBS is a crystalline solid, which is significantly easier and safer to handle than the highly volatile and corrosive liquid bromine.[7] Mechanistically, NBS provides a low, constant concentration of Br₂ in the reaction medium through its reaction with trace amounts of HBr. This low concentration is critical for favoring the desired radical substitution pathway and suppressing potential side reactions, such as electrophilic addition to aromatic systems.[7]
-
Initiation: Generating the Initial Radical The chain reaction must be initiated by generating a small number of radicals. This is typically achieved by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating.[5] Alternatively, ultraviolet (UV) light can be used to induce the homolysis of the bromine-bromine bond.[8]
-
Propagation: The Product-Forming Cycle This two-step cycle is responsible for the formation of the product.
-
A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 2-methyl-5-chloropyridine. This is the rate-determining step and occurs at this position because the resulting 5-chloro-2-pyridinylmethyl radical is stabilized by resonance with the pyridine ring.
-
This stabilized radical then reacts with a molecule of Br₂ (generated from NBS) to form the product, 2-(Bromomethyl)-5-chloropyridine, and a new bromine radical (Br•), which continues the chain.
-
-
Solvent Selection: The Role of Non-Polar Media The reaction is typically performed in a non-polar solvent, such as carbon tetrachloride (CCl₄) or benzene. These solvents are chosen because they favor the free radical pathway and do not promote competing ionic reaction mechanisms.[5]
Below is a diagram illustrating the core synthesis pathway and the radical mechanism.
Caption: Overall synthesis pathway and core propagation mechanism.
Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the stoichiometry, conditions, and work-up procedures described is critical for achieving a high yield and purity.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| 2-Methyl-5-chloropyridine | 127.57 | 1.0 | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 - 1.1 | Recrystallize if necessary |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.02 - 0.05 | Radical initiator |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | Anhydrous, non-polar solvent |
| Hydrobromic Acid (HBr) | 80.91 | - | For salt formation |
| Diethyl Ether | 74.12 | - | For precipitation/washing |
Step-by-Step Methodology
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture, which can interfere with the reaction.
-
Charging the Flask: Under a nitrogen atmosphere, charge the flask with 2-methyl-5-chloropyridine and anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide and AIBN to the stirring solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction is often initiated by the orange color of bromine appearing and then fading. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
The byproduct, succinimide, will precipitate as a white solid. Remove it by vacuum filtration and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrate and washings. Wash the organic solution with water to remove any remaining succinimide and then with a saturated sodium bicarbonate solution to neutralize any HBr.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 2-(Bromomethyl)-5-chloropyridine as an oil or low-melting solid.
-
-
Purification and Salt Formation:
-
The crude product can be purified by recrystallization from a suitable solvent like hexane.
-
To form the hydrobromide salt, dissolve the purified free base in a minimal amount of a solvent like diethyl ether. Slowly add a solution of HBr in acetic acid or ethereal HBr dropwise with stirring.
-
The this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[9][10][11]
-
The following diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis process.
Safety, Handling, and Storage
Trustworthiness in chemical synthesis is rooted in a profound respect for safety. The reagents and products involved in this synthesis are hazardous and must be handled with appropriate care.
-
Hazard Identification:
-
This compound: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12][13]
-
N-Bromosuccinimide (NBS): An oxidizing agent and irritant.
-
Carbon Tetrachloride (CCl₄): A toxic and environmentally harmful solvent. Use in a well-ventilated fume hood is mandatory.
-
AIBN: Can decompose violently if heated without a solvent.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash-resistant safety goggles or a face shield must be worn at all times.[12][14]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Dispose of contaminated gloves properly.[13][14]
-
Respiratory Protection: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust, vapors, or mists.[12][13]
-
-
Handling and Storage:
-
Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[14]
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 4. innospk.com [innospk.com]
- 5. daneshyari.com [daneshyari.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 1646152-49-9|this compound|BLD Pharm [bldpharm.com]
- 10. anaxlab.com [anaxlab.com]
- 11. calpaclab.com [calpaclab.com]
- 12. aksci.com [aksci.com]
- 13. capotchem.com [capotchem.com]
- 14. acrospharma.co.kr [acrospharma.co.kr]
- 15. fishersci.com [fishersci.com]
- 16. 5-(Bromomethyl)-2-chloropyridine | 182924-36-3 [sigmaaldrich.com]
Spectroscopic Characterization of 2-(Bromomethyl)-5-chloropyridine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-5-chloropyridine hydrobromide is a key heterocyclic building block in medicinal chemistry and drug development. Its utility as a precursor for introducing the 5-chloropyridin-2-ylmethyl moiety into a wide range of molecular scaffolds necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the definitive confirmation of its chemical identity and purity, which is paramount for its application in multi-step syntheses.
Molecular Structure and Spectroscopic Rationale
The structure of this compound presents distinct features that are readily interrogated by various spectroscopic techniques. The pyridine ring, with its aromatic protons and carbons, is influenced by the electron-withdrawing chloro and bromomethyl substituents. The benzylic-like methylene protons of the bromomethyl group are particularly diagnostic in ¹H NMR. The hydrobromide salt form will influence the electronic environment, particularly of the pyridine ring nitrogen and the adjacent protons, leading to predictable shifts in the NMR spectrum compared to the free base.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
¹H NMR Spectroscopy
Experimental Considerations: A deuterated polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) is suitable for dissolving the hydrobromide salt. The choice of solvent can influence the chemical shifts, particularly of the N-H proton if observable.
Expected ¹H NMR Data (Based on Analogs and Chemical Principles):
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyridine-H6 | 8.5 - 8.7 | d | ~2.5 | Deshielded due to proximity to the electronegative nitrogen and the chloro substituent. |
| Pyridine-H4 | 7.9 - 8.1 | dd | ~8.5, 2.5 | Influenced by both neighboring protons (H3 and H5). |
| Pyridine-H3 | 7.5 - 7.7 | d | ~8.5 | Coupled to the H4 proton. |
| CH₂Br | 4.7 - 4.9 | s | - | Singlet due to the absence of adjacent protons. The chemical shift is indicative of a methylene group attached to an aromatic ring and a bromine atom. |
| N-H (HBr) | 12 - 15 | br s | - | Broad singlet, often exchangeable with D₂O. The significant downfield shift is due to the acidic nature of the proton associated with the pyridinium nitrogen. |
¹³C NMR Spectroscopy
Experimental Considerations: Standard ¹³C NMR acquisition parameters are generally sufficient. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets representing each unique carbon environment.
Expected ¹³C NMR Data (Based on Analogs and Chemical Principles):
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |
| Pyridine-C2 | 150 - 153 | Attached to the bromomethyl group and adjacent to the nitrogen. |
| Pyridine-C6 | 148 - 150 | Adjacent to the nitrogen and influenced by the chloro group. |
| Pyridine-C4 | 140 - 142 | Deshielded by the adjacent chloro-substituted carbon. |
| Pyridine-C5 | 130 - 132 | Carbon bearing the chloro substituent. |
| Pyridine-C3 | 125 - 127 | Shielded relative to other ring carbons. |
| CH₂Br | 30 - 33 | Typical range for a carbon attached to a bromine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: The IR spectrum can be obtained using a solid sample, typically employing an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3000 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on the pyridine ring. |
| 2900 - 2500 | Broad, Medium | N-H stretch (pyridinium) | The broadness is due to hydrogen bonding in the solid state. |
| 1600 - 1580 | Strong | C=C/C=N stretch | Aromatic ring vibrations. |
| 1480 - 1450 | Medium | C=C stretch | Aromatic ring vibrations. |
| 1100 - 1000 | Strong | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |
| 700 - 600 | Strong | C-Br stretch | Stretching vibration of the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Experimental Considerations: Electrospray ionization (ESI) is a suitable technique for this salt, as it is a soft ionization method that can detect the intact cation.
Expected Mass Spectrum:
The mass spectrum would be expected to show the molecular ion for the free base, 2-(Bromomethyl)-5-chloropyridine, as the hydrobromide salt would dissociate in the ESI source. The isotopic pattern will be highly characteristic due to the presence of chlorine and bromine.
-
[M]+ (for C₆H₅BrClN): The molecular ion peak would appear as a cluster due to the isotopes of Br (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and Cl (³⁵Cl and ³⁷Cl, ~3:1 ratio).
-
m/z ≈ 205 (for ⁷⁹Br and ³⁵Cl)
-
m/z ≈ 207 (for ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl)
-
m/z ≈ 209 (for ⁸¹Br and ³⁷Cl)
-
-
Major Fragmentation Pathway: A prominent fragmentation would be the loss of the bromine radical to form a stable pyridinium methyl cation.
-
[M-Br]+ at m/z ≈ 126 and 128.
-
Stability and storage conditions for 2-(Bromomethyl)-5-chloropyridine hydrobromide
An In-Depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-5-chloropyridine Hydrobromide
This document provides a comprehensive technical overview of the stability profile and optimal storage conditions for this compound (CAS No. 1646152-49-9). As a highly reactive building block crucial in pharmaceutical synthesis and drug development, understanding its chemical liabilities is paramount for ensuring material integrity, experimental reproducibility, and the safety of laboratory personnel. This guide synthesizes data from safety data sheets, supplier recommendations, and fundamental chemical principles to provide actionable protocols and expert insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties and Inherent Reactivity
This compound is a functionalized pyridine derivative designed for use as a synthetic intermediate. Its structure, featuring a reactive bromomethyl group, dictates its utility and its inherent instability. The hydrobromide salt form generally offers improved handling characteristics and stability over the corresponding free base.[1]
The primary locus of reactivity is the bromomethyl group. The bromine atom is an excellent leaving group, and the adjacent pyridine ring stabilizes the resulting carbocation or transition state, making the benzylic carbon highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility but also the primary driver of its degradation.
| Property | Value | Reference |
| CAS Number | 1646152-49-9 | [2][3] |
| Molecular Formula | C₆H₆Br₂ClN | [3] |
| Molecular Weight | 287.38 g/mol | [3][4] |
| Appearance | Beige to off-white solid/powder | [5] |
| Primary Hazards | Harmful if swallowed, Skin/Eye Damage | [2][6] |
Primary Degradation Pathways: A Mechanistic View
The stability of this compound is compromised by several environmental factors, each initiating a distinct degradation pathway. Understanding these mechanisms is essential for developing effective mitigation strategies through proper storage and handling. A related compound, 2-(bromomethyl)pyridine hydrobromide, is known to be sensitive to both heat and moisture[7], and general principles suggest similar liabilities for this analog.
-
Hydrolysis: This is one of the most common degradation routes. In the presence of water or atmospheric moisture, the bromomethyl group can undergo nucleophilic substitution (via S_N1 or S_N2 mechanisms) to yield the corresponding hydroxymethyl derivative, 2-(hydroxymethyl)-5-chloropyridine, and hydrobromic acid. This process is often accelerated by elevated temperatures.
-
Thermal Decomposition: As a heat-sensitive compound, elevated temperatures can induce decomposition.[7] This can involve complex reaction cascades, including the elimination of hydrogen bromide to form reactive intermediates or broader structural fragmentation, leading to the release of hazardous vapors such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides.[7]
-
Photodegradation: Although specific data for this molecule is limited, related brominated and chlorinated pyridines are known to be sensitive to light.[8][9] High-energy UV or visible light can induce homolytic cleavage of the carbon-bromine bond, generating radical species that can initiate a variety of secondary reactions, leading to impurities and discoloration.
-
Oxidation: The pyridine ring and bromomethyl group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or atmospheric oxygen over long periods.[5]
-
Incompatibility: The compound is incompatible with strong oxidizing agents, acids, bases, and reducing agents, which can catalyze rapid decomposition.[7]
References
- 1. Buy 2-(Bromomethyl)-5-chloropyridine | 605681-01-4 [smolecule.com]
- 2. chemical-label.com [chemical-label.com]
- 3. 1646152-49-9 this compound AKSci 5476DW [aksci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chempanda.com [chempanda.com]
- 9. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity Analysis of 2-(Bromomethyl)-5-chloropyridine hydrobromide
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research and development. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for the purity analysis of 2-(Bromomethyl)-5-chloropyridine hydrobromide, a key building block in pharmaceutical synthesis. This document is structured to provide not just protocols, but the scientific rationale behind the analytical choices, ensuring a thorough understanding of the purity assessment process.
Introduction: The Criticality of Purity for this compound
This compound (CAS No. 1646152-49-9) is a reactive intermediate frequently employed in the synthesis of active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both a reactive bromomethyl group and a substituted pyridine ring, makes it a versatile synthon. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis and storage. These impurities can have significant downstream effects, including impacting reaction yields, introducing unwanted side products, and in the context of drug development, posing potential safety risks. Therefore, a rigorous and well-validated analytical strategy to control its purity is not merely a quality control measure, but a fundamental aspect of scientific integrity and regulatory compliance.[2][3]
This guide will delve into the core analytical techniques for the comprehensive purity profiling of this compound: High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and identification of process-related impurities, and Mass Spectrometry (MS) for molecular weight confirmation and impurity identification. We will also explore the importance of forced degradation studies in developing a stability-indicating method, a key requirement of regulatory bodies.[4]
Chromatographic Purity Assessment: The Power of HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.
The "Why": Rationale for Method Development
The goal is to develop a stability-indicating HPLC method capable of separating the main component from its potential impurities and degradation products. The selection of the stationary phase, mobile phase, and detection wavelength is critical. A C18 column is a good starting point as it provides broad applicability for a wide range of polar and non-polar compounds. The mobile phase will consist of an aqueous component and an organic modifier to ensure adequate retention and elution of the analyte and its impurities. A gradient elution is preferable to a simple isocratic method to ensure the elution of both early- and late-eluting impurities within a reasonable timeframe. UV detection is suitable as the pyridine ring contains a chromophore.
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a robust starting point for the purity analysis of this compound. Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[5]
Instrumentation:
-
HPLC System with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size | Provides a good balance of resolution, efficiency, and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic pyridine nitrogen and provides an acidic pH to ensure consistent ionization. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (equilibration) | A shallow gradient allows for the separation of closely eluting impurities, while the ramp to a high organic concentration ensures the elution of any non-polar impurities. A re-equilibration step is crucial for reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | 270 nm | The pyridine ring exhibits significant UV absorbance around this wavelength. A PDA detector is recommended to assess peak purity and detect impurities with different UV spectra. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B. | The sample should be dissolved in a solvent system that is compatible with the mobile phase to ensure good peak shape. |
Data Interpretation and Impurity Profiling
The primary output of the HPLC analysis is a chromatogram showing the separation of the main peak from any impurity peaks. The area of each peak is proportional to its concentration. The purity of the sample can be calculated using the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Common Process-Related Impurities:
Based on a typical synthetic route, which may involve the bromination of 2-methyl-5-chloropyridine, potential impurities could include:
-
Starting Material: 2-methyl-5-chloropyridine
-
Over-brominated species: 2-(Dibromomethyl)-5-chloropyridine
-
Isomeric impurities: Positional isomers of the starting material or product.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
The identification of these impurities often requires a combination of techniques, as will be discussed in the subsequent sections.
Structural Elucidation and Impurity Identification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and the identification of impurities.[6][7] Both 1D (¹H and ¹³C) and 2D NMR techniques are invaluable in the comprehensive analysis of this compound.
The "Why": The Power of NMR in Purity Analysis
While HPLC provides quantitative information about the number and relative amounts of impurities, it does not typically provide structural information. NMR, on the other hand, gives a detailed picture of the molecular structure, allowing for the unambiguous identification of the main component and any structurally related impurities.[6]
Experimental Protocol: Acquiring High-Quality NMR Data
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial to avoid exchange of the benzylic protons.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
1D NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for assigning the protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework.
Spectral Interpretation and Impurity Characterization
Expected ¹H NMR Spectrum of this compound:
-
Aromatic Region (δ 7.5-9.0 ppm): Three distinct signals corresponding to the three protons on the pyridine ring. The coupling pattern (doublets and a doublet of doublets) will be characteristic of the substitution pattern.
-
Benzylic Region (δ 4.5-5.0 ppm): A singlet corresponding to the two protons of the bromomethyl group (-CH₂Br).
-
Acidic Proton: A broad signal for the hydrobromide proton, which may be exchangeable with residual water in the solvent.
Using NMR to Identify Impurities:
-
Starting Material (2-methyl-5-chloropyridine): The presence of a singlet around δ 2.5 ppm corresponding to the methyl group (-CH₃) would indicate the presence of this impurity.
-
Over-brominated Species (2-(Dibromomethyl)-5-chloropyridine): A singlet in the region of δ 6.5-7.0 ppm corresponding to the -CHBr₂ proton would be indicative of this impurity.
-
Other Impurities: The presence of unexpected signals in the ¹H or ¹³C NMR spectra would suggest the presence of other impurities, which can be characterized using 2D NMR techniques to elucidate their structures.
The Integrated Approach: Combining HPLC, MS, and NMR for Unambiguous Impurity Identification
A truly robust purity analysis workflow relies on the synergistic use of multiple analytical techniques. The following diagram illustrates a logical workflow for the identification and characterization of impurities in this compound.
Caption: Integrated workflow for purity analysis.
The Role of Mass Spectrometry (MS)
When an unknown impurity is detected by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the next logical step. By coupling the separation power of HPLC with the mass-analyzing capabilities of MS, we can obtain the molecular weight of the impurity. The fragmentation pattern observed in the mass spectrum can provide valuable structural clues. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic tool.[8][9]
Forced Degradation Studies: Ensuring Method Specificity
A crucial aspect of method validation, particularly for regulatory submissions, is demonstrating that the analytical method is "stability-indicating." This means the method can accurately measure the analyte of interest in the presence of its degradation products.[10][11] Forced degradation studies involve subjecting the compound to harsh conditions to intentionally generate degradation products.
The "Why": The Importance of Stress Testing
By analyzing the stressed samples with the developed HPLC method, we can ensure that any degradation products are well-separated from the main peak and from each other. This provides confidence that the method can accurately quantify the purity of the compound even if it degrades over time during storage.[11]
Experimental Protocol: A Standard Approach to Forced Degradation
| Stress Condition | Typical Protocol |
| Acidic | Reflux the sample in 0.1 M HCl at 60 °C for 24 hours. |
| Basic | Reflux the sample in 0.1 M NaOH at 60 °C for 24 hours. |
| Oxidative | Treat the sample with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal | Expose the solid sample to 105 °C for 48 hours. |
| Photolytic | Expose the solid sample to UV light (e.g., 254 nm) and visible light in a photostability chamber. |
A control sample (unstressed) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active ingredient.[11] The resulting chromatograms are then examined for the appearance of new peaks and to ensure the main peak remains spectrally pure (as determined by a PDA detector).
Conclusion: A Holistic Approach to Purity Assurance
The purity analysis of this compound is a multifaceted process that requires a combination of orthogonal analytical techniques. A well-validated HPLC method provides the foundation for quantitative purity assessment, while NMR and MS are indispensable for the structural elucidation of unknown impurities. Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods, a critical requirement in the pharmaceutical industry. By adopting the integrated and scientifically-driven approach outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, thereby contributing to the overall success and safety of their research and development endeavors.
References
- 1. anaxlab.com [anaxlab.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. veeprho.com [veeprho.com]
- 7. toref-standards.com [toref-standards.com]
- 8. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pharmtech.com [pharmtech.com]
- 11. biomedres.us [biomedres.us]
A Technical Guide to 2-(Bromomethyl)-5-chloropyridine hydrobromide: Sourcing, Quality Control, and Application in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 2-(bromomethyl)-5-chloropyridine hydrobromide, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following sections synthesize critical information on commercial sourcing, quality control, safe handling, and practical application, designed to empower researchers in their drug discovery and development endeavors.
Introduction: The Strategic Importance of a Versatile Pyridine Intermediate
This compound (CAS No. 1646152-49-9) is a halogenated pyridine derivative that serves as a highly versatile electrophile in organic synthesis. Its structure, featuring a reactive bromomethyl group, makes it an excellent substrate for introducing the 5-chloropyridin-2-ylmethyl moiety into a target molecule. This particular structural motif is prevalent in a range of biologically active compounds. The pyridine ring is a common feature in pharmaceuticals, with over 43% of small molecule drugs approved by the FDA in 2020 containing such a heterocycle.[1]
The strategic importance of intermediates like this compound lies in their ability to serve as foundational scaffolds for complex molecular architectures. The purity and reliable sourcing of these starting materials are paramount, as they directly influence reaction reproducibility, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]
Commercial Sourcing and Availability
A reliable supply chain for critical reagents is the bedrock of any research and development program. Several reputable chemical suppliers offer this compound, typically for research and development purposes only. When selecting a supplier, it is crucial to consider not only price but also purity specifications, availability of analytical data (e.g., Certificate of Analysis), and packaging sizes.
Below is a comparative table of prominent commercial suppliers. Note that availability and product codes are subject to change, and direct verification with the supplier is recommended.
| Supplier | Product Name | CAS Number | Typical Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 2-(BROMOMETHYL)-5-CHLOROPYRIDINE HBR | 1646152-49-9 | 95% | Custom |
| Fisher Scientific | Enovation Chemicals LLC 2-(Bromomethyl)-5-chloropyridine HBr salt | 1646152-49-9 | 97% | 1g |
| AK Scientific, Inc. | This compound | 1646152-49-9 | 95% | Custom |
| Anax Laboratories | This compound | 1646152-49-9 | >98% | Custom |
| BLD Pharm | This compound | 1646152-49-9 | Custom | Custom |
| Aladdin | This compound | 1646152-49-9 | Custom | 50mg, 250mg, 1g |
Quality Control and Analytical Verification
Ensuring the identity and purity of starting materials is a non-negotiable aspect of scientific integrity. For pharmaceutical intermediates, regulatory bodies and industry standards mandate stringent quality control.[4] The primary analytical techniques for verifying the quality of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC/GC: These chromatographic techniques are essential for determining the purity of the compound. A high-purity sample should exhibit a single major peak with minimal secondary peaks corresponding to impurities.
-
NMR Spectroscopy: 1H and 13C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the methylene (-CH2-) protons of the bromomethyl group.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.
A typical quality control workflow for a pharmaceutical intermediate is a multi-step process ensuring that the material meets all required specifications before use in synthesis.
Caption: Quality control workflow for incoming intermediates.
Safe Handling, Storage, and Disposal
This compound is a reactive alkylating agent and requires careful handling to avoid exposure. It is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[5]
Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Transport chemicals in appropriate, leak-proof secondary containers.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[6]
-
Designate a specific storage area for reactive chemicals.
-
Do not store with acids or other reactive compounds.[7]
Disposal:
-
Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. This typically involves collection in a designated hazardous waste container for incineration by a licensed waste disposal company.
Application in Synthesis: Nucleophilic Substitution (SN2)
The primary utility of this compound is as an electrophile in nucleophilic substitution reactions. The carbon of the bromomethyl group is electron-deficient and highly susceptible to attack by nucleophiles. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The SN2 Mechanism Explained
The SN2 reaction is a single-step (concerted) process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (in this case, the bromide ion).[5][8] This "backside attack" leads to an inversion of stereochemistry if the carbon is a chiral center.[9] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[5]
Caption: The concerted SN2 reaction mechanism.
Field-Proven Experimental Protocol: N-Alkylation of a Primary Amine
This protocol details a representative procedure for the N-alkylation of a primary amine using this compound. This type of reaction is a common step in the synthesis of pharmaceutical intermediates.
Objective: To synthesize N-((5-chloropyridin-2-yl)methyl)benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.
Experimental Workflow:
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 2.87 g, 10 mmol, 1.0 eq) and anhydrous acetonitrile (50 mL).
-
Begin stirring to form a suspension.
-
Add benzylamine (e.g., 1.20 mL, 11 mmol, 1.1 eq) to the suspension.
-
Add potassium carbonate (e.g., 3.45 g, 25 mmol, 2.5 eq). The base is crucial to neutralize the hydrobromide salt and the HBr generated during the reaction.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approx. 82 °C) using a heating mantle.
-
Maintain reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot indicates reaction completion.
-
-
Aqueous Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove any remaining acidic species, followed by brine (1 x 25 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
-
Analysis:
-
Characterize the purified product by 1H NMR, 13C NMR, and MS to confirm its identity and purity.
-
Calculate the final yield of the reaction.
-
This self-validating protocol includes clear steps for reaction monitoring (TLC) and final product verification (spectroscopic analysis), ensuring the integrity of the experimental outcome.
Conclusion
This compound is a valuable and reactive intermediate for pharmaceutical research and development. A thorough understanding of its sourcing, quality control requirements, safe handling procedures, and reaction mechanisms is essential for its effective and safe utilization. By adhering to rigorous analytical verification and established synthetic protocols, researchers can confidently employ this building block to construct novel molecular entities on the path to new therapeutic discoveries.
References
- 1. CN101693712A - Method for synthesizing Varenicline intermediate 2, 3, 4, 5-tetralin-1, 5-methylene-hydrogen-benzoazepine - Google Patents [patents.google.com]
- 2. Khan Academy [khanacademy.org]
- 3. nbinno.com [nbinno.com]
- 4. productcomplianceinstitute.com [productcomplianceinstitute.com]
- 5. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. nbinno.com [nbinno.com]
- 7. docsity.com [docsity.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 2-(Bromomethyl)-5-chloropyridine Hydrobromide
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry and materials science, the strategic incorporation of pyridyl scaffolds is a cornerstone of molecular design. Pyridine derivatives are integral to a vast array of biologically active compounds and functional materials. Among the diverse range of functionalized pyridines, 2-(Bromomethyl)-5-chloropyridine hydrobromide has emerged as a highly valuable and reactive building block. Its utility stems from the presence of two key reactive sites: a readily displaceable bromomethyl group at the 2-position and a chlorine atom at the 5-position, which can participate in various cross-coupling reactions. The hydrobromide salt form enhances the stability and handling of this otherwise reactive electrophile.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic utility of this compound. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, offers validated protocols for a range of transformations, and provides insights into the characterization of the resulting novel compounds. Our objective is to empower researchers to confidently and effectively utilize this versatile reagent in their synthetic endeavors.
Chemical Profile and Reactivity
This compound is a white to off-white crystalline solid. The key to its synthetic versatility lies in the differential reactivity of its functional groups.
-
The Bromomethyl Group: The primary benzylic-like bromide is highly susceptible to nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the pyridine ring further activates this position, making it an excellent electrophile for a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. The hydrobromide salt form often requires neutralization in situ or the use of a base to free the reactive bromomethylpyridine for subsequent reactions.
-
The Chloro Group: The chlorine atom at the 5-position is less reactive towards classical nucleophilic aromatic substitution. However, it serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of diverse aryl, alkynyl, and vinyl groups, significantly expanding the accessible chemical space.
The strategic, sequential functionalization of these two positions allows for the construction of complex molecular architectures from a single, readily available starting material.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.
Synthetic Applications and Protocols
The following sections provide detailed, step-by-step protocols for key synthetic transformations using this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
N-Alkylation Reactions: Synthesis of Novel Amines
The reaction of this compound with primary and secondary amines is a facile and widely used method for the synthesis of 2-((substituted-amino)methyl)-5-chloropyridines. These compounds are prevalent in pharmacologically active molecules, including analogs of the non-nucleoside reverse transcriptase inhibitor, nevirapine.
Caption: General workflow for the N-alkylation of amines.
This protocol describes the synthesis of 5-chloro-2-((4-methylpiperazin-1-yl)methyl)pyridine.
Materials:
-
This compound
-
1-Methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-methylpiperazine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).
-
Add this compound (1.0 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure product.
Expected Results and Characterization:
The product, 5-chloro-2-((4-methylpiperazin-1-yl)methyl)pyridine, is typically an oil or a low-melting solid.
-
¹H NMR (CDCl₃): δ (ppm) ~8.4 (s, 1H, pyridyl-H6), ~7.6 (d, 1H, pyridyl-H4), ~7.4 (d, 1H, pyridyl-H3), ~3.6 (s, 2H, CH₂), ~2.5 (br s, 8H, piperazinyl-H), ~2.3 (s, 3H, N-CH₃).
-
Mass Spectrometry (ESI+): Calculated m/z for C₁₁H₁₆ClN₃ [M+H]⁺, found m/z.
O-Alkylation Reactions: Synthesis of Novel Ethers
The Williamson ether synthesis using this compound and various phenols or alcohols provides access to a range of 2-((substituted-oxy)methyl)-5-chloropyridines.
This protocol details the synthesis of 5-chloro-2-((4-methoxyphenoxy)methyl)pyridine.
Materials:
-
This compound
-
4-Methoxyphenol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
To a solution of 4-methoxyphenol (1.1 equivalents) in anhydrous acetonitrile, add cesium carbonate (2.0 equivalents).
-
Add this compound (1.0 equivalent) and stir the mixture at 60 °C for 8-12 hours.
-
Monitor the reaction by TLC. Once complete, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Results and Characterization:
The product is typically a white solid.
-
¹H NMR (CDCl₃): δ (ppm) ~8.5 (s, 1H, pyridyl-H6), ~7.7 (d, 1H, pyridyl-H4), ~7.5 (d, 1H, pyridyl-H3), ~6.9 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~5.2 (s, 2H, OCH₂), ~3.8 (s, 3H, OCH₃).
-
Mass Spectrometry (ESI+): Calculated m/z for C₁₃H₁₂ClNO₂ [M+H]⁺, found m/z.
S-Alkylation Reactions: Synthesis of Novel Thioethers
The reaction with thiols provides a straightforward route to 2-((substituted-thio)methyl)-5-chloropyridines.
This protocol describes the synthesis of 5-chloro-2-((benzylthio)methyl)pyridine.
Materials:
-
This compound
-
Benzyl mercaptan
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of benzyl mercaptan (1.1 equivalents) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Results and Characterization:
The product is typically a colorless oil.
-
¹H NMR (CDCl₃): δ (ppm) ~8.4 (s, 1H, pyridyl-H6), ~7.6 (d, 1H, pyridyl-H4), ~7.3-7.2 (m, 6H, Ar-H and pyridyl-H3), ~3.8 (s, 2H, SCH₂-pyridyl), ~3.7 (s, 2H, Ph-CH₂S).
-
Mass Spectrometry (ESI+): Calculated m/z for C₁₃H₁₂ClNS [M+H]⁺, found m/z.
C-C Bond Forming Reactions: Palladium-Catalyzed Cross-Coupling
The chloro-substituent at the 5-position of the pyridine ring can be functionalized via various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, vinyl, or alkynyl moieties.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
This protocol outlines the synthesis of 2-((4-methylpiperazin-1-yl)methyl)-5-phenylpyridine.
Materials:
-
5-Chloro-2-((4-methylpiperazin-1-yl)methyl)pyridine (from Protocol 1)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
Procedure:
-
In a reaction vessel, combine 5-chloro-2-((4-methylpiperazin-1-yl)methyl)pyridine (1.0 equivalent), phenylboronic acid (1.5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add toluene and 2M aqueous sodium carbonate solution.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours under an inert atmosphere.
-
Cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Expected Results and Characterization:
-
¹H NMR (CDCl₃): δ (ppm) ~8.7 (s, 1H, pyridyl-H6), ~7.8 (d, 1H, pyridyl-H4), ~7.6-7.3 (m, 6H, Ar-H and pyridyl-H3), ~3.7 (s, 2H, CH₂), ~2.6 (br s, 8H, piperazinyl-H), ~2.3 (s, 3H, N-CH₃).
-
Mass Spectrometry (ESI+): Calculated m/z for C₁₇H₂₁N₃ [M+H]⁺, found m/z.
Data Summary
| Protocol | Reaction Type | Starting Material | Product | Typical Yield Range |
| 1 | N-Alkylation | 1-Methylpiperazine | 5-Chloro-2-((4-methylpiperazin-1-yl)methyl)pyridine | 70-90% |
| 2 | O-Alkylation | 4-Methoxyphenol | 5-Chloro-2-((4-methoxyphenoxy)methyl)pyridine | 65-85% |
| 3 | S-Alkylation | Benzyl mercaptan | 5-Chloro-2-((benzylthio)methyl)pyridine | 75-95% |
| 4 | Suzuki Coupling | 5-Chloro-2-((4-methylpiperazin-1-yl)methyl)pyridine | 2-((4-Methylpiperazin-1-yl)methyl)-5-phenylpyridine | 60-80% |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide range of novel pyridine-containing compounds. Its dual reactivity allows for sequential functionalization through nucleophilic substitution at the bromomethyl group and palladium-catalyzed cross-coupling at the chloro position. The protocols provided herein serve as a robust starting point for researchers to explore the vast synthetic potential of this building block in their drug discovery and materials science programs. Careful consideration of reaction conditions and appropriate analytical characterization will ensure the successful synthesis and validation of new chemical entities.
Application Notes & Protocols: Strategic N-Alkylation of Primary Amines with 2-(Bromomethyl)-5-chloropyridine Hydrobromide
Introduction: The Strategic Value of 2-Aminomethyl-5-chloropyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, the 2-((alkylamino)methyl)-5-chloropyridine motif is a highly sought-after building block in drug discovery. Its structural features—a basic nitrogen atom, a flexible linker, and a halogenated aromatic ring—provide multiple points for molecular interaction and further chemical modification. These compounds are pivotal intermediates in the synthesis of molecules with diverse biological activities, ranging from anti-inflammatory agents to potential therapeutics for neurological disorders.[2][3]
The reaction of 2-(bromomethyl)-5-chloropyridine hydrobromide with primary amines is a fundamental and efficient method for constructing this valuable scaffold. This application note provides an in-depth analysis of the reaction mechanism, a detailed and validated experimental protocol, and key insights for optimization and troubleshooting, tailored for researchers and professionals in pharmaceutical and chemical development.
Reaction Mechanism and Scientific Rationale
The N-alkylation of a primary amine with 2-(bromomethyl)-5-chloropyridine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] Understanding the nuances of this reaction is critical for achieving high yields and purity.
2.1 The SN2 Pathway The carbon of the bromomethyl group is electrophilic and is attached to a pyridine ring, making it analogous to a benzylic halide. This "benzylic-like" position enhances its reactivity towards SN2 displacement because the transition state is stabilized by the adjacent π-system of the pyridine ring.[6] The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. The reaction involves a backside attack by the amine on the electrophilic carbon, leading to the displacement of the bromide leaving group in a single, concerted step.
2.2 The Critical Role of the Base The starting material, this compound, is an acid salt. In the reaction medium, it exists as the pyridinium bromide. Furthermore, the primary amine reactant is basic. When mixed, an acid-base reaction occurs, protonating the primary amine and rendering it non-nucleophilic.
R-NH₂ + Py-CH₂Br·HBr ⇌ R-NH₃⁺ + Py-CH₂Br + Br⁻
To initiate the desired SN2 reaction, a non-nucleophilic external base must be added. The base serves two essential purposes:
-
Neutralize the Hydrobromide Salt: It neutralizes the 'HBr' portion of the starting material.
-
Liberate the Free Amine: It ensures a sufficient concentration of the deprotonated, nucleophilic primary amine is available to react.
Therefore, a minimum of two equivalents of the external base is stoichiometrically required for the reaction to proceed to completion. The choice of base is critical; sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA) are preferred to avoid competing SN2 reactions with the base itself.[7]
2.3 The Challenge of Over-Alkylation A common side reaction is the subsequent alkylation of the desired secondary amine product, leading to the formation of a tertiary amine.[5]
Product (Secondary Amine) + Py-CH₂Br → Tertiary Amine
The secondary amine product is often more nucleophilic than the starting primary amine, making this a significant challenge. Control of this side reaction is paramount and can be achieved by:
-
Slow Addition: Adding the this compound solution slowly to a solution of the primary amine and base.
-
Stoichiometry: Using a slight excess of the primary amine.
-
Temperature Control: Running the reaction at the lowest effective temperature (e.g., starting at 0 °C or room temperature).[8]
Detailed Experimental Protocol
This protocol provides a general method for the reaction on a 1.0 mmol scale. Reagent quantities should be adjusted proportionally for different scales.
3.1 Materials and Equipment
-
Reagents: this compound, primary amine of choice, diisopropylethylamine (DIPEA), anhydrous N,N-dimethylformamide (DMF), ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), brine.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, standard glassware for work-up, rotary evaporator, silica gel for column chromatography.
3.2 Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.1 mmol, 1.1 eq.) and anhydrous DMF (5 mL). Add diisopropylethylamine (DIPEA) (0.38 mL, 2.2 mmol, 2.2 eq.). Stir the solution at room temperature for 5 minutes.
-
Reagent Addition: In a separate vial, dissolve this compound (286 mg, 1.0 mmol, 1.0 eq.) in a minimum amount of anhydrous DMF (~2 mL). Cool the reaction flask to 0 °C using an ice bath. Add the solution of the bromopyridine dropwise to the stirring amine/base mixture over 10-15 minutes.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-(bromomethyl)-5-chloropyridine starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (25 mL).
-
Isolation and Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired secondary amine.
Optimization and Substrate Considerations
The success and efficiency of this N-alkylation can be fine-tuned by adjusting several key parameters.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Base | DIPEA, Triethylamine (TEA), K₂CO₃ | DIPEA is often the base of choice due to its strong basicity and high steric hindrance, which prevents it from acting as a nucleophile. TEA is a cost-effective alternative but can sometimes lead to quaternary ammonium salt formation with the electrophile.[9] An inorganic base like K₂CO₃ can be used in polar solvents like DMF or Acetonitrile, which can simplify work-up as it can be filtered off.[8] |
| Solvent | DMF, Acetonitrile (MeCN), THF | DMF and MeCN are excellent choices as they are polar aprotic solvents that can dissolve the reagents and facilitate the SN2 mechanism without interfering. THF is another viable option, although solubility of the hydrobromide salt may be lower. |
| Temperature | 0 °C to 60 °C | The reaction is often initiated at 0 °C during the addition of the electrophile to control any potential exotherm and minimize immediate side reactions. It is typically run at room temperature (20-25 °C) .[9] For less reactive primary amines, gentle heating (40-60 °C ) may be required to drive the reaction to completion.[8] |
| Stoichiometry | 1.0 - 1.2 eq. of Amine | Using a slight excess of the primary amine (1.1-1.2 equivalents) can help to outcompete the secondary amine product from reacting further, thus minimizing over-alkylation. |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient base. 2. Inactive primary amine. 3. Low reaction temperature. | 1. Ensure at least 2.2 equivalents of base are used. 2. Check the purity of the amine. 3. Increase the reaction temperature gently (e.g., to 40 °C) and monitor. |
| Significant Over-alkylation | 1. Reaction temperature too high. 2. Electrophile added too quickly. 3. High concentration. | 1. Run the reaction at a lower temperature. 2. Add the electrophile solution dropwise at 0 °C. 3. Use a more dilute solution. |
| Difficult Purification | 1. Unreacted starting materials. 2. Emulsion during work-up. | 1. Ensure the reaction has gone to completion via TLC/LC-MS before work-up. 2. Add more brine during the wash step to break the emulsion. |
Conclusion
The N-alkylation of primary amines with this compound is a robust and reliable transformation for accessing key pharmaceutical intermediates. A thorough understanding of the underlying SN2 mechanism, particularly the crucial role of the base in neutralizing the hydrobromide salt and liberating the nucleophile, is essential for success. By carefully controlling reaction parameters such as stoichiometry, temperature, and choice of base, researchers can minimize side reactions like over-alkylation and achieve high yields of the desired 2-((alkylamino)methyl)-5-chloropyridine products. The protocol and insights provided herein serve as a comprehensive guide for scientists in the field of drug discovery and development.
References
The Versatile Role of 2-(Bromomethyl)-5-chloropyridine Hydrobromide in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a structural motif frequently found in a vast array of therapeutic agents.[1][2] Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, often enhancing potency and metabolic stability.[1] Within this important class of heterocycles, halo-substituted pyridines are particularly valuable as versatile building blocks for the synthesis of novel drug candidates.[3][4] 2-(Bromomethyl)-5-chloropyridine hydrobromide has emerged as a key reagent for introducing the 5-chloropyridin-2-ylmethyl moiety into potential drug molecules. This bifunctional compound, featuring a highly reactive bromomethyl group and a stable chloro-substituent on the pyridine ring, offers a powerful tool for medicinal chemists to construct complex molecular architectures.
The 5-chloropyridin-2-yl core is a key structural component in several successful pharmaceuticals, including the non-benzodiazepine hypnotic agent Zopiclone and its active enantiomer, Eszopiclone. The synthesis of these molecules, while not directly starting from this compound, underscores the therapeutic importance of this particular substituted pyridine ring system.[5][6][7] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in N- and O-alkylation reactions, foundational transformations in the synthesis of new chemical entities.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety considerations of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₆H₆Br₂ClN | [8] |
| Molecular Weight | 287.38 g/mol | [8] |
| CAS Number | 1646152-49-9 | [8] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood.[2] It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[2] In case of contact, rinse the affected area thoroughly with water and seek medical attention.[5]
Core Applications in Medicinal Chemistry: Alkylation Reactions
The primary utility of this compound in medicinal chemistry lies in its ability to act as an efficient electrophile in alkylation reactions. The benzylic-like bromide is an excellent leaving group, facilitating the formation of new carbon-heteroatom bonds with a variety of nucleophiles.
Logical Workflow for Alkylation Reactions
Caption: General workflow for alkylation reactions.
Application Note 1: N-Alkylation for the Synthesis of Bioactive Amines
The introduction of the 5-chloropyridin-2-ylmethyl group onto nitrogen-containing scaffolds is a common strategy in the development of new therapeutic agents. This moiety can participate in crucial binding interactions with biological targets and modulate the physicochemical properties of the parent molecule.
Causality Behind Experimental Choices in N-Alkylation
The choice of base and solvent is critical for the success of N-alkylation reactions with this compound. A non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically employed to neutralize the hydrobromic acid byproduct and deprotonate the amine nucleophile, thereby increasing its reactivity. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they effectively solvate the ionic intermediates and reactants without participating in the reaction. The reaction temperature is often elevated to overcome the activation energy barrier, particularly for less nucleophilic amines.
Self-Validating Protocol: N-Alkylation of a Secondary Amine
This protocol provides a detailed, step-by-step methodology for the N-alkylation of a generic secondary amine.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., piperidine, morpholine) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.1 eq) and anhydrous DMF.
-
Add potassium carbonate (2.5 eq) to the solution and stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.0 eq) portion-wise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Trustworthiness: This protocol is designed to be self-validating. The use of an excess of the amine and a sufficient amount of base ensures the complete consumption of the limiting electrophile. Monitoring by TLC or LC-MS provides real-time feedback on the reaction's progress, allowing for adjustments to the reaction time as needed. The standard work-up and purification procedures are robust and widely applicable for the isolation of amine products.
Application Note 2: O-Alkylation for the Synthesis of Novel Ethers
The formation of ether linkages by O-alkylation is another cornerstone of organic synthesis. The 5-chloropyridin-2-ylmethyl ether moiety can be found in a variety of compounds with interesting biological activities.
Causality Behind Experimental Choices in O-Alkylation
For the O-alkylation of phenols, a moderately strong base is required to generate the more nucleophilic phenoxide ion. Sodium carbonate is a suitable and cost-effective choice.[5] The addition of a catalytic amount of potassium iodide can accelerate the reaction through the in-situ formation of the more reactive iodomethyl intermediate via the Finkelstein reaction.[5] DMSO is an excellent solvent for this transformation due to its high polarity and ability to solvate cations, leaving the phenoxide anion more available for nucleophilic attack.[5] A slightly elevated temperature helps to ensure a reasonable reaction rate.[5]
Self-Validating Protocol: O-Alkylation of a Phenol
The following protocol is based on a reported synthesis of a 5-chloropyridin-2-ylmethyl phenyl ether derivative and has been adapted for general use.[5]
Materials:
-
This compound (or the free base, 2-chloro-5-(chloromethyl)pyridine) (1.0 eq)
-
Substituted phenol (1.0 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Potassium iodide (KI) (0.1 eq)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the substituted phenol (1.0 eq), sodium carbonate (2.0 eq), and potassium iodide (0.1 eq).
-
Add DMSO to dissolve the reactants.
-
Add this compound (1.0 eq) to the stirring mixture.
-
Heat the reaction mixture to 60 °C and stir for 3 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with dichloromethane (3 x volume of DMSO).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure O-alkylated product.[5]
Trustworthiness: The progress of this reaction can be reliably tracked by TLC, observing the consumption of the starting phenol and the appearance of the less polar ether product. The work-up procedure is designed to efficiently remove the DMSO solvent and inorganic salts. The final purification by column chromatography ensures the isolation of the desired product in high purity.
Visualization of Key Synthetic Transformations
N-Alkylation Reaction Mechanism
Caption: N-Alkylation via SN2 mechanism.
O-Alkylation Reaction Mechanism
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]
- 3. [2-(5-Chloropyridin-2-yl)ethyl](methyl)amine | C8H11ClN2 | CID 82653259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
Synthesis of a Potent p38 MAP Kinase Inhibitor Intermediate via N-Alkylation of 2-Amino-4-methylpyrimidine with 2-(Bromomethyl)-5-chloropyridine Hydrobromide
Introduction
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[][2] Specifically, the p38α isoform is a key regulator in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[3] Consequently, the inhibition of p38α MAPK represents a significant therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[3][4]
Pyridine and pyrimidine derivatives are prominent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bonding interactions within the ATP-binding site of the enzyme.[5][6] This application note provides a detailed protocol for the synthesis of N-((5-chloropyridin-2-yl)methyl)-4-methylpyrimidin-2-amine, a key intermediate for a class of potent p38 MAP kinase inhibitors. The synthesis is achieved through a direct N-alkylation of 2-amino-4-methylpyrimidine with the reactive building block, 2-(Bromomethyl)-5-chloropyridine hydrobromide. This protocol is designed for researchers in medicinal chemistry and drug development, offering a robust and reproducible method for accessing this important inhibitor scaffold.
Reaction Scheme
The synthetic strategy involves a nucleophilic substitution reaction where the primary amino group of 2-amino-4-methylpyrimidine attacks the electrophilic benzylic carbon of 2-(Bromomethyl)-5-chloropyridine. The hydrobromide salt of the electrophile necessitates the use of a base to neutralize the acid and deprotonate the nucleophile, thereby facilitating the reaction.
References
- 2. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide-based inhibitors of p38alpha MAP kinase. Part 2: design, synthesis and SAR of potent N-pyrimidyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-(Bromomethyl)-5-chloropyridine Hydrobromide as a Versatile Electrophilic Building Block for Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-(Bromomethyl)-5-chloropyridine hydrobromide, a pivotal reagent in the synthesis of complex heterocyclic systems. We detail its fundamental physicochemical properties, core reactivity, and essential safety protocols. The primary focus is on its application in constructing high-value scaffolds for medicinal chemistry and drug development, including imidazo[1,2-a]pyridines. This note furnishes researchers with detailed, field-proven protocols, mechanistic insights, and strategies for leveraging its bifunctional nature in advanced synthetic routes.
Introduction and Reagent Profile
Substituted pyridines are foundational scaffolds in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1] Among the vast array of pyridine-based building blocks, 2-(Bromomethyl)-5-chloropyridine stands out due to its dual reactive sites. The bromomethyl group acts as a potent electrophile, analogous to a benzyl bromide, enabling facile alkylation of various nucleophiles. The chloro-substituent on the pyridine ring serves as a stable handle for subsequent functionalization via cross-coupling reactions.[2][3]
This application note addresses the hydrobromide salt of the title compound, which is the common commercially available form. This salt exhibits enhanced stability and is less lachrymatory than the free base, simplifying handling. However, its acidic nature necessitates the use of a base in most reactions to liberate the reactive neutral form.
Physicochemical and Safety Data
Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The following table summarizes the key properties and hazard information for 2-(Bromomethyl)-5-chloropyridine and its hydrobromide salt.
| Property | 2-(Bromomethyl)-5-chloropyridine | 2-(Bromomethyl)-5-chloropyridine HBr |
| Molecular Formula | C₆H₅BrClN | C₆H₆Br₂ClN |
| Molecular Weight | 206.47 g/mol [4] | 287.38 g/mol [5] |
| Appearance | Not specified (typically an oil or low-melting solid) | Solid |
| CAS Number | 605681-01-4[4] | 1646152-49-9[6] |
| Primary Hazards | Corrosive, Irritant[4] | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation[6] |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[7][8]
-
Dispensing: When handling the solid hydrobromide salt, avoid creating dust.[7]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[7]
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from two key reactive positions, enabling sequential or orthogonal functionalization.
-
The Bromomethyl Group (SN2 Reactions): The primary reactive site is the methylene carbon bearing the bromine atom. Bromine is an excellent leaving group, and the carbon is activated by the adjacent electron-withdrawing pyridine ring. This makes the compound a potent electrophile for SN2 reactions with a wide range of nucleophiles (amines, phenols, thiols, carbanions). The hydrobromide form must first be neutralized by a base (e.g., K₂CO₃, NaHCO₃, or a tertiary amine) to unmask the nucleophilicity of the pyridine nitrogen and prevent self-quenching.[10]
-
The Chloro Group (Cross-Coupling): The chlorine atom at the C5 position of the pyridine ring is a robust handle for transition metal-catalyzed cross-coupling reactions.[3] While less reactive than the corresponding bromide or iodide, chloro-pyridines readily participate in reactions like Suzuki-Miyaura (C-C bond formation)[2][11] and Ullmann or Buchwald-Hartwig couplings (C-N, C-O bond formation)[12], especially with modern catalyst systems. This secondary reactivity allows for the introduction of aryl, heteroaryl, or other complex fragments after the initial elaboration of the bromomethyl group.
Application: Synthesis of Imidazo[1,2-a]pyridines
One of the most powerful applications of this building block is in the synthesis of the imidazo[1,2-a]pyridine scaffold, a privileged core structure in numerous biologically active molecules and pharmaceuticals.[13][14][15] The reaction proceeds via a tandem SN2 alkylation and subsequent intramolecular cyclization, a variation of the Tschitschibabin reaction.
Protocol 1: General Synthesis of a 7-chloro-2-substituted-imidazo[1,2-a]pyridine
This protocol describes the reaction between this compound and a substituted 2-aminopyridine.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 2-(Bromomethyl)-5-chloropyridine HBr | 287.38 | 1.0 g | 3.48 mmol |
| Substituted 2-aminopyridine | - | 1.0 eq | 3.48 mmol |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 877 mg | 10.44 mmol |
| Ethanol (anhydrous) | - | 20 mL | - |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 3.48 mmol).
-
Add the substituted 2-aminopyridine (1.0 eq, 3.48 mmol) and sodium bicarbonate (3.0 eq, 877 mg).
-
Add anhydrous ethanol (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: Ethanol is a good solvent for both the reactants and the inorganic base. Refluxing provides the necessary activation energy for the intramolecular cyclization step. Sodium bicarbonate is a mild base sufficient to neutralize the HBr salt and the HBr generated during the cyclization, minimizing side reactions.
-
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (30 mL) and water (30 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Expected Results & Troubleshooting:
-
Yield: Moderate to excellent yields (60-90%) are typical, depending on the substituents on the 2-aminopyridine.
-
Troubleshooting: If the reaction stalls, it may be due to insufficient base or temperature. An alternative, stronger base like potassium carbonate (K₂CO₃) in a solvent like DMF at 80 °C can be employed, though workup is more challenging. If dark, polymeric byproducts form, it could indicate self-alkylation of the starting material; ensure the base is well-mixed and the 2-aminopyridine is added promptly.
Application: General N-Alkylation
The reagent is an excellent choice for introducing the (5-chloropyridin-2-yl)methyl group onto a nitrogen atom within an existing heterocyclic core (e.g., imidazole, pyrazole, triazole). This moiety is frequently used in drug design to modulate properties like solubility, metabolic stability, and target binding.
Protocol 2: General N-Alkylation of a Heterocycle
Reaction Scheme:
Step-by-Step Procedure:
-
In a flask, dissolve the N-H containing heterocycle (1.0 eq) in an anhydrous polar aprotic solvent like DMF or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Causality Note: A polar aprotic solvent is chosen to solvate the counter-ion of the base (e.g., K⁺) while poorly solvating the deprotonated heterocycle, thereby enhancing its nucleophilicity for the SN2 attack.
-
-
Add this compound (1.1 eq) portion-wise to the stirred suspension. An initial effervescence may be observed as the base neutralizes the hydrobromide.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitored by TLC/LC-MS).
-
Perform an aqueous workup by pouring the reaction mixture into water and extracting with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the product via column chromatography or recrystallization.
Advanced Strategy: Sequential Functionalization
The true power of this compound is realized in multi-step syntheses where both reactive sites are exploited. A common strategy involves first performing the SN2 reaction at the bromomethyl position, followed by a Suzuki-Miyaura cross-coupling at the C5-chloro position to build molecular complexity.
This approach allows for the modular construction of diverse chemical libraries. For the Suzuki coupling step, a typical catalyst system would be Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base such as Na₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or DME/water.[11][16] The choice of catalyst and conditions is crucial for achieving high yields with the relatively less reactive chloro-pyridine substrate.[3]
Conclusion
This compound is a high-value, bifunctional building block for modern heterocyclic synthesis. Its robust reactivity as an electrophile, combined with the potential for subsequent cross-coupling at the chloro position, provides a reliable and flexible platform for constructing complex molecular architectures. The protocols and strategies outlined in this note offer a solid foundation for researchers in medicinal chemistry and drug discovery to effectively utilize this versatile reagent in their synthetic campaigns.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(Bromomethyl)-2-chloropyridine hydrobromide | C6H6Br2ClN | CID 71463775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemical-label.com [chemical-label.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions Involving 2-(Bromomethyl)-5-chloropyridine Hydrobromide
Introduction: A Versatile Building Block for Heterocyclic Chemistry
2-(Bromomethyl)-5-chloropyridine hydrobromide is a key reagent in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing a reactive bromomethyl group and a modifiable chloropyridine core, makes it an invaluable building block for the synthesis of a diverse array of complex molecules. The pyridine moiety is a common scaffold in many biologically active compounds, and the ability to introduce this heterocycle through stable C-N or C-O bonds is of significant strategic importance.
This technical guide provides an in-depth exploration of the experimental procedures for coupling reactions involving this compound. We will delve into the mechanistic rationale behind the protocols, offering field-proven insights to guide researchers in achieving successful and reproducible outcomes.
Safety and Handling: A Prerequisite for Successful Experimentation
Proper handling of this compound is paramount for ensuring laboratory safety. The compound is classified as a hazardous substance, and adherence to safety protocols is mandatory.
Hazard Profile:
Recommended Personal Protective Equipment (PPE):
-
Gloves: Handle with appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with good laboratory practices.[2]
-
Eye Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[1]
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or for nuisance exposures.[2]
-
Lab Coat: A standard laboratory coat should be worn.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Use only in a well-ventilated area, such as a chemical fume hood.[1][3]
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
Minimize dust generation and accumulation.[1]
First Aid Measures:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2][3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Core Application: Nucleophilic Substitution via N-Alkylation
The primary application of this compound is in N-alkylation reactions. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nitrogen-containing nucleophiles. This reaction is a cornerstone for constructing C-N bonds and introducing the 5-chloropyridin-2-ylmethyl moiety into various molecular scaffolds.
Mechanistic Insight: The SN2 Pathway and the Role of the Base
The N-alkylation reaction with this compound typically proceeds via an S(_N)2 mechanism.[4] The nucleophilic amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group.
A crucial aspect of this reaction is the use of a base. 2-(Bromomethyl)-5-chloropyridine is supplied as a hydrobromide salt, meaning the pyridine nitrogen is protonated. The base serves two primary purposes:
-
Neutralization of the Reagent: To deprotonate the hydrobromide salt, generating the free base form of 2-(bromomethyl)-5-chloropyridine, which is the active electrophile.
-
Activation of the Nucleophile: To deprotonate the amine nucleophile, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon.[5]
The choice of base is critical and depends on the pKa of the amine nucleophile and the desired reaction conditions. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic amines (triethylamine, diisopropylethylamine).
Experimental Workflow: A Visual Guide
Caption: General workflow for coupling reactions.
Protocol 1: N-Alkylation of a Primary/Secondary Amine
This protocol provides a general procedure for the N-alkylation of primary and secondary aliphatic amines.
Table 1: Reagents and Reaction Parameters for N-Alkylation
| Reagent/Parameter | Quantity/Value | Notes |
| Primary/Secondary Amine | 1.0 eq | The limiting reagent. |
| 2-(Bromomethyl)-5-chloropyridine HBr | 1.0 - 1.2 eq | A slight excess ensures complete consumption of the amine. |
| Base (K₂CO₃ or Et₃N) | 2.0 - 3.0 eq | K₂CO₃ is a solid base, while Et₃N is a liquid organic base. The choice depends on solubility and desired reaction conditions. Sufficient base is crucial to neutralize both the hydrobromide salt and the HBr generated during the reaction. |
| Solvent (DMF or MeCN) | 5 - 10 mL per mmol of amine | Anhydrous solvent is recommended to prevent side reactions. DMF is a polar aprotic solvent that can facilitate S(_N)2 reactions. MeCN is another suitable alternative. |
| Temperature | Room Temperature to 80 °C | The optimal temperature depends on the reactivity of the amine. Less nucleophilic amines may require heating. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Procedure:
-
To a stirred solution of the primary or secondary amine (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or Et₃N, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation of the amine.
-
Add this compound (1.0-1.2 eq) portion-wise to the reaction mixture. For primary amines, slow, dropwise addition of a solution of the alkylating agent is recommended to minimize over-alkylation.[5]
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated product.
Protocol 2: N-Alkylation of an Aniline
This protocol is tailored for the N-alkylation of less nucleophilic anilines, which often requires more forcing conditions.
Table 2: Reagents and Reaction Parameters for Aniline N-Alkylation
| Reagent/Parameter | Quantity/Value | Notes |
| Aniline | 1.0 eq | The limiting reagent. |
| 2-(Bromomethyl)-5-chloropyridine HBr | 1.1 - 1.5 eq | A larger excess may be needed to drive the reaction to completion. |
| Base (K₂CO₃ or Cs₂CO₃) | 2.0 - 3.0 eq | Stronger inorganic bases are often preferred for deprotonating anilines. Cs₂CO₃ is more soluble and generally more effective than K₂CO₃ in organic solvents. |
| Solvent (Anhydrous DMF) | 5 - 10 mL per mmol of aniline | DMF is an excellent solvent for this transformation. |
| Temperature | 80 - 120 °C | Elevated temperatures are typically required to overcome the lower nucleophilicity of anilines. |
| Reaction Time | 12 - 48 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Procedure:
-
In a round-bottom flask or a sealed tube, combine the aniline (1.0 eq), this compound (1.1-1.5 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[5]
-
Add anhydrous DMF.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[5]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated aniline.
Expanding the Scope: O-Alkylation of Phenols
In addition to N-alkylation, this compound can be employed in O-alkylation reactions with phenols to form the corresponding aryl ethers. The underlying principle is similar to N-alkylation, involving the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic bromomethyl group.
General Reaction Scheme for O-Alkylation
Caption: O-alkylation of a phenol.
Protocol 3: General Procedure for O-Alkylation of a Phenol
This protocol outlines a general method for the synthesis of aryl ethers from phenols.
Table 3: Reagents and Reaction Parameters for O-Alkylation
| Reagent/Parameter | Quantity/Value | Notes |
| Phenol | 1.0 eq | The limiting reagent. |
| 2-(Bromomethyl)-5-chloropyridine HBr | 1.1 - 1.5 eq | An excess of the alkylating agent is recommended. |
| Base (K₂CO₃) | 2.0 - 3.0 eq | A sufficient amount of base is required to deprotonate the phenol and neutralize the hydrobromide salt. |
| Solvent (Anhydrous DMF or Acetone) | 5 - 10 mL per mmol of phenol | The choice of solvent depends on the solubility of the starting materials and the desired reaction temperature. |
| Temperature | 60 - 100 °C | Heating is generally necessary to facilitate the reaction. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Procedure:
-
In a round-bottom flask, combine the phenol (1.0 eq), this compound (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq) in anhydrous DMF or acetone.
-
Heat the reaction mixture to 60-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure aryl ether.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 5-chloropyridin-2-ylmethyl moiety into a variety of organic molecules through N- and O-alkylation reactions. The protocols detailed in this guide, grounded in established mechanistic principles, provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors. Careful attention to safety, stoichiometry, and reaction conditions is key to achieving high yields and purity of the desired coupled products.
References
Application Note: A Robust and Scalable Protocol for the Synthesis of N-Alkylpyridine Derivatives from 2-(Bromomethyl)-5-chloropyridine Hydrobromide
Abstract
2-(Bromomethyl)-5-chloropyridine hydrobromide is a pivotal building block in medicinal chemistry, serving as a precursor for a wide array of pharmaceutical agents. Its high reactivity, however, presents distinct challenges during process scale-up, including managing exotherms, ensuring regioselectivity, and developing safe, efficient work-up procedures. This application note provides a comprehensive, field-proven protocol for the N-alkylation of 1-methylpiperazine using this starting material. We move beyond bench-scale methodologies that often rely on hazardous reagents like sodium hydride, presenting a process optimized for safety, scalability, and robustness using potassium carbonate as a milder base. The guide details critical process parameters, in-process controls (IPCs), safety protocols, and troubleshooting, offering a holistic framework for researchers and drug development professionals engaged in process chemistry and scale-up synthesis.
Introduction and Strategic Overview
The 2-substituted-5-chloropyridine moiety is a common scaffold in numerous active pharmaceutical ingredients (APIs), including the non-benzodiazepine hypnotic agent Zopiclone.[1][2][3] The starting material, this compound, is an effective electrophile for introducing this scaffold via nucleophilic substitution. While laboratory-scale syntheses are well-documented, their translation to pilot plant or manufacturing scales requires a fundamental shift in strategy.
The Challenge of Scale-Up:
Directly scaling a lab-based procedure often fails due to:
-
Safety Hazards: The use of strong, pyrophoric bases like sodium hydride (NaH) in flammable solvents like dimethylformamide (DMF) is untenable on a large scale.[2][3]
-
Exotherm Control: Nucleophilic substitution reactions with benzylic bromides are highly exothermic. Uncontrolled heat release can lead to runaway reactions and the formation of impurities.
-
Work-up and Purification: Solvents like DMF are difficult to remove completely, and chromatographic purification is economically unviable for multi-kilogram production.[4] Scalable purification relies on robust crystallization processes.[5]
This guide addresses these challenges by presenting a model N-alkylation reaction that is inherently safer and more scalable.
Pre-Synthesis: Starting Material and Reagent Analysis
Physicochemical and Safety Data
Proper handling of the starting material is paramount. This compound is a lachrymator and a skin and respiratory irritant.[6][7][8] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 32918-40-4 (similar structure) | [6] |
| Molecular Formula | C₆H₆BrClN · HBr | N/A |
| Molecular Weight | 288.40 g/mol | N/A |
| Appearance | Off-white to light-yellow solid | N/A |
| Hazard Statements | H315, H319, H335 | [6] |
| Primary Hazards | Causes skin irritation, serious eye irritation, may cause respiratory irritation.[6][7] | [6][7] |
| Recommended PPE | Chemical-resistant gloves, safety glasses with side-shields, lab coat.[9] | [7][9] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container.[6] | [6] |
Rationale for Reagent Selection
The selection of reagents is the most critical factor in designing a scalable process.
-
Base Selection: Potassium carbonate (K₂CO₃) is chosen over sodium hydride (NaH) or organolithium bases. It is a non-flammable, inexpensive, and easy-to-handle solid base. Its moderate reactivity allows for better control of the reaction rate and exotherm. This choice is validated by improved processes for related pharmaceutical intermediates.[2][10]
-
Solvent Selection: Acetonitrile (MeCN) is used as the reaction solvent. It has a suitable boiling point for reflux, good solubility for the reactants (once the free base is formed), and is significantly easier to remove during work-up compared to high-boiling polar aprotic solvents like DMF.
-
Nucleophile Selection: 1-Methylpiperazine is used as a model nucleophile, representative of the secondary amines commonly used in the synthesis of APIs like Zopiclone.[1][11]
Scale-Up Synthesis Protocol: N-Alkylation of 1-Methylpiperazine
This protocol details the synthesis of 2-((4-methylpiperazin-1-yl)methyl)-5-chloropyridine on a 100 g scale.
General Reaction Scheme
The reaction proceeds via a standard SN2 mechanism where the secondary amine of 1-methylpiperazine displaces the bromide from the electrophilic benzylic carbon. The hydrobromide salt of the starting material is first neutralized by the base.
Caption: General workflow for the N-alkylation reaction.
Materials and Equipment
| Reagent | M.W. | Moles | Quantity |
| 2-(Bromomethyl)-5-chloropyridine HBr | 288.40 | 0.347 | 100 g |
| 1-Methylpiperazine | 100.16 | 0.416 | 41.7 g (1.2 eq) |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 0.867 | 120 g (2.5 eq) |
| Acetonitrile (MeCN) | 41.05 | - | 1.0 L |
| Deionized Water | 18.02 | - | 1.0 L |
| Saturated Brine Solution | - | - | 500 mL |
| Toluene | 92.14 | - | 1.0 L |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | 50 g |
Equipment:
-
2 L three-neck round-bottom flask (or jacketed glass reactor)
-
Overhead mechanical stirrer with a pitched-blade impeller
-
Reflux condenser with inert gas (N₂) inlet
-
Temperature probe (thermocouple)
-
Addition funnel (for laboratory scale) or pump (for pilot scale)
-
Heating mantle with temperature controller
Step-by-Step Experimental Protocol
-
Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and purged with nitrogen.
-
Charge Reagents: To the reactor, add acetonitrile (1.0 L), potassium carbonate (120 g), and 1-methylpiperazine (41.7 g). Begin vigorous stirring to create a fine slurry.
-
Causality Note: Adding the base and nucleophile first ensures that the acidic hydrobromide is immediately neutralized upon addition, liberating the reactive free base of the electrophile in a controlled manner. Using powdered K₂CO₃ maximizes surface area for the heterogeneous reaction.
-
-
Controlled Addition: Slowly add the this compound (100 g) to the stirred slurry in portions over 60-90 minutes. Monitor the internal temperature. The temperature should rise but be maintained below 45°C during the addition.
-
Scale-Up Insight: This is the most critical step for thermal safety. On a larger scale, the starting material would be dissolved in a minimal amount of acetonitrile and added via a pump. The rate of addition is dictated by the reactor's ability to remove heat. A rapid addition will cause a dangerous exotherm.
-
-
Reaction Drive: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 3-5 hours.
-
In-Process Control (IPC): Monitor the reaction for completion by TLC (10% MeOH in DCM) or HPLC. The starting material spot should be consumed.
-
Cool-down and Filtration: Cool the reaction mixture to room temperature. Filter the slurry to remove potassium salts (KBr, excess K₂CO₃). Wash the filter cake with a small amount of acetonitrile (2 x 50 mL).
-
Process Note: This filtration step simplifies the subsequent aqueous work-up by removing the bulk of the inorganic solids.
-
-
Solvent Removal: Combine the filtrate and washes. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add deionized water (500 mL) and toluene (500 mL). Stir vigorously for 15 minutes. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with toluene (2 x 250 mL).
-
Wash and Dry: Combine all organic (toluene) layers and wash with saturated brine solution (500 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate under reduced pressure to yield the crude product as an oil.
Purification by Crystallization
-
Dissolve the crude oil in a minimal amount of hot isopropanol (approx. 200-300 mL).
-
Slowly cool the solution to room temperature, then further cool to 0-5°C in an ice bath.
-
The product should crystallize as a solid. If not, scratching the flask or adding a seed crystal may be necessary.
-
Isolate the solid by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to afford the pure product.
-
Expected Yield: 70-80 g (85-95%)
-
Expected Purity: >98% by HPLC
-
Analytical Quality Control
Routine analytical checks are vital for ensuring reaction consistency and final product quality.
| Analysis Type | Purpose | Method Details |
| TLC | IPC - Reaction Monitoring | Mobile Phase: 10% Methanol in DichloromethaneStationary Phase: Silica Gel 60 F₂₅₄Visualization: UV light (254 nm) |
| HPLC | IPC & Final Purity | Column: C18, 4.6 x 150 mm, 5 µmMobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)Detection: UV at 254 nm |
| ¹H NMR | Structural Confirmation | In CDCl₃, expect characteristic peaks for the pyridine ring, the methylene bridge, and the methylpiperazine group. |
| Mass Spec (MS) | Identity Confirmation | ESI+ mode should show the [M+H]⁺ ion corresponding to the product's molecular weight. |
Scale-Up Workflow and Troubleshooting
Process Flow Diagram
Caption: Step-by-step process flow for scaled synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base (K₂CO₃ may be low quality or hydrated).2. Poor mixing/mass transfer.3. Insufficient reaction time/temperature. | 1. Use freshly dried, finely powdered K₂CO₃. Add an additional 0.2 eq.2. Increase stirrer speed.3. Extend reflux time by 1-2 hours. |
| Low Yield | 1. Product loss to the aqueous phase during work-up.2. Inefficient crystallization. | 1. Perform an additional extraction of the aqueous layer.2. Use a different crystallization solvent (e.g., heptane/ethyl acetate mixture). Ensure slow cooling. |
| Product is a dark oil, fails to crystallize | Presence of impurities, possibly from overheating during reaction or work-up. | 1. Re-evaluate temperature control during addition and reflux.2. Attempt purification via an acid wash: dissolve crude in toluene, wash with dilute HCl (product moves to aqueous layer), basify the aqueous layer with NaOH, and re-extract with toluene.[12] |
| Formation of Bis-alkylated Impurity | High concentration of the electrophile relative to the nucleophile. | Ensure slow, controlled addition of the bromopyridine to the slurry of the nucleophile. This keeps the electrophile concentration low at all times. |
References
- 1. Synthesis of Zopiclone - Chempedia - LookChem [lookchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. US8309723B2 - Preparation of Zopiclone and its enantiomerically enriched isomer - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 6. aksci.com [aksci.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. Eszopiclone synthesis - chemicalbook [chemicalbook.com]
- 12. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
One-pot synthesis involving 2-(Bromomethyl)-5-chloropyridine hydrobromide
Application Note & Protocol
Topic: One-Pot Synthesis Involving 2-(Bromomethyl)-5-chloropyridine Hydrobromide: A Streamlined Approach for the Synthesis of Bio-relevant Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 5-Chloropyridine Scaffolds
The 2-substituted-5-chloropyridine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its prevalence is exemplified in drugs like Zopiclone, a non-benzodiazepine hypnotic agent widely used for the treatment of insomnia[1]. The synthesis of analogues and novel chemical entities around this core is a continuous effort in drug discovery. This compound serves as a potent and versatile electrophilic building block for introducing this key fragment.
Traditional multi-step synthetic routes involving protection/deprotection and intermediate isolation can be time-consuming and inefficient. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages by reducing the number of sequential steps, minimizing waste, and often improving overall yields[2]. This application note provides a detailed protocol for a one-pot nucleophilic substitution reaction using this compound, enabling efficient access to a diverse range of derivatives.
Part 1: Scientific Rationale and Reaction Mechanism
Reagent Reactivity and Rationale
This compound is a highly reactive alkylating agent. Its reactivity stems from two key structural features:
-
The Bromomethyl Group: The carbon atom of the bromomethyl group is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. This makes it an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions[3][4].
-
The Hydrobromide Salt: The pyridine nitrogen is protonated, forming a hydrobromide salt. This enhances the overall electron-withdrawing character of the pyridine ring but necessitates the use of a base to liberate the free pyridine and neutralize the reaction system.
The one-pot strategy described herein leverages this reactivity by combining the alkylating agent, a chosen nucleophile, and a suitable base in a single reaction vessel. The base plays a crucial threefold role:
-
Neutralizes the hydrobromide salt of the starting material.
-
Deprotonates the nucleophile (e.g., amines, phenols, thiols), increasing its nucleophilicity.
-
Scavenges the hydrogen bromide (HBr) generated as a byproduct of the substitution reaction.
Generalized Reaction Mechanism
The reaction proceeds via a classical SN2 mechanism. First, the base neutralizes the starting material and the nucleophile. The activated nucleophile then attacks the electrophilic methylene carbon, displacing the bromide ion in a single, concerted step to form the new C-Nucleophile bond.
Caption: Generalized SN2 reaction mechanism.
Part 2: Experimental Protocol - One-Pot N-Alkylation
This protocol details a representative one-pot synthesis of a secondary amine derivative, a common transformation in pharmaceutical chemistry.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Supplier | Notes |
| This compound | 1646152-49-9 | 287.38 | Capot Chemical | Corrosive, lachrymator. Handle in a fume hood[5]. |
| 4-Methylpiperazine | 109-01-3 | 100.16 | Sigma-Aldrich | Corrosive, flammable liquid. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Fisher Scientific | Anhydrous, finely powdered. |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | VWR | Anhydrous grade. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Sigma-Aldrich | ACS grade, for work-up. |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | In-house prep. | For work-up. |
| Brine (Saturated NaCl aq.) | N/A | N/A | In-house prep. | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Fisher Scientific | For drying. |
Safety Precautions
-
Primary Hazard: this compound is corrosive and a lachrymator. It can cause serious skin burns and eye damage[6][7].
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is suitable).
-
Handling: All manipulations involving the alkylating agent must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors[8].
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.5 eq., e.g., 3.46 g, 25 mmol). The flask is sealed with a septum and flushed with dry nitrogen gas.
-
Reagent Addition: Through the septum, add anhydrous acetonitrile (40 mL) via syringe, followed by 4-methylpiperazine (1.1 eq., e.g., 1.10 g, 11 mmol). Stir the resulting suspension at room temperature for 10 minutes. Expertise Note: Pre-stirring the base and nucleophile ensures the nucleophile is ready for reaction upon addition of the electrophile.
-
Initiation of Reaction: In a separate vial, dissolve this compound (1.0 eq., e.g., 2.87 g, 10 mmol) in a minimum amount of anhydrous acetonitrile (~10 mL). Add this solution dropwise to the stirring suspension in the reaction flask over 15 minutes using a syringe. Expertise Note: Slow addition is critical to control any potential exotherm and prevent the formation of undesired side products.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 9:1 Ethyl Acetate/Methanol eluent system. The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot indicates completion.
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate (2 x 20 mL).
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Trustworthiness Note: The bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure product, 1-((5-chloropyridin-2-yl)methyl)-4-methylpiperazine, as a pale yellow oil.
Part 3: Experimental Workflow and Characterization
Workflow Diagram
Caption: One-pot synthesis and purification workflow.
Product Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the newly formed methylene bridge (singlet, ~3.6-3.8 ppm), the pyridine ring protons (doublets and doublet of doublets, ~7.5-8.5 ppm), and the protons of the 4-methylpiperazine moiety.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the methylene bridge carbon (~60-65 ppm), along with the aromatic carbons of the pyridine ring and the carbons of the piperazine ring.
-
Mass Spectrometry (ESI+): The calculated m/z for the protonated molecule [M+H]⁺ should be observed. For C₁₁H₁₆ClN₃, the expected m/z is 226.11.
Part 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (not anhydrous).2. Poor quality alkylating agent.3. Insufficient reaction time or temperature. | 1. Use freshly dried or new anhydrous K₂CO₃.2. Verify the purity of the starting material.3. Allow the reaction to stir longer or gently warm to 40°C. |
| Multiple Products on TLC | 1. Di-alkylation of the nucleophile (if it has multiple reactive sites).2. Reaction is too fast/exothermic. | 1. Use a larger excess of the nucleophile.2. Cool the reaction to 0°C before and during the dropwise addition of the alkylating agent. |
| Starting Material Remains | 1. Insufficient base.2. Stoichiometry error. | 1. Ensure at least 2.5 equivalents of base are used to neutralize the HBr salt and the HBr byproduct.2. Carefully re-check all calculations and measurements. |
| Difficult Purification | 1. Product is very polar.2. Streaking on silica column. | 1. Use a more polar eluent system (e.g., with added triethylamine (0.5%) to deactivate the silica).2. Consider reverse-phase chromatography if the compound is highly water-soluble. |
References
Catalytic Strategies for the Functionalization of 2-(Bromomethyl)-5-chloropyridine Hydrobromide
An Application Note and Protocol Guide for Researchers
Introduction
2-(Bromomethyl)-5-chloropyridine is a pivotal heterocyclic building block in contemporary drug discovery and development.[1] Its structure is particularly valuable due to the presence of two distinct and orthogonally reactive functional groups: a highly electrophilic bromomethyl group at the 2-position, ideal for alkylation reactions, and a chloro-substituted pyridine ring at the 5-position, amenable to a variety of transition metal-catalyzed cross-coupling reactions.[2][3] This dual reactivity allows for the sequential and selective introduction of diverse molecular fragments, making it a versatile scaffold for constructing complex pharmaceutical intermediates.[4][5]
This guide provides an in-depth exploration of catalytic methods to leverage both reactive sites of 2-(Bromomethyl)-5-chloropyridine. We will delve into phase-transfer catalysis for selective alkylations and palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation. The protocols herein are designed to be robust and reproducible, while the accompanying discussions aim to provide the causal logic behind experimental choices, empowering researchers to adapt and innovate.
Section 1: Phase-Transfer Catalysis for Selective N- and C-Alkylation
The bromomethyl group on the pyridine ring is analogous to a benzylic bromide, making it an excellent substrate for SN2 reactions. Phase-transfer catalysis (PTC) is an exceptionally effective and green methodology for such alkylations. It facilitates the reaction between a water-soluble nucleophile (often generated in an aqueous basic phase) and a water-insoluble electrophile (the substrate in an organic phase) by using a catalyst that transfers the nucleophilic anion into the organic phase.[6][7] This technique avoids the need for expensive, hazardous, and anhydrous organic solvents and strong bases like sodium hydride, often replacing them with simple alkali metal hydroxides or carbonates.[7][8]
Causality Behind the Method: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, forms a lipophilic ion pair with the nucleophilic anion (e.g., an imidazolide or enolate). This ion pair has sufficient solubility in the organic phase to react with the 2-(bromomethyl)-5-chloropyridine. The high reactivity of the "naked" anion in the low-polarity organic solvent leads to rapid and clean alkylation at mild temperatures.[7]
Protocol 1.1: PTC-Mediated N-Alkylation of 4-Phenylimidazole
This protocol details the N-alkylation of a model imidazole, a common core in pharmaceutical agents, using 2-(Bromomethyl)-5-chloropyridine hydrobromide.
Experimental Workflow for PTC Alkylation
References
- 1. Pharmaceutical intermediates | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. phasetransfer.com [phasetransfer.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Reactions with 2-(Bromomethyl)-5-chloropyridine Hydrobromide
Welcome to the technical support resource for 2-(Bromomethyl)-5-chloropyridine hydrobromide. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields when using this versatile reagent. By understanding the inherent chemical properties of this compound and the critical parameters that govern its reactivity, you can significantly improve your experimental outcomes.
Introduction: Understanding the Reagent
This compound is a valuable building block in medicinal chemistry and organic synthesis. It serves as an electrophile for introducing the 5-chloro-2-pyridylmethyl moiety, a common scaffold in various biologically active molecules. However, its structure presents specific challenges that can lead to diminished yields if not properly addressed. The molecule's reactivity is dominated by two key features: the reactive "benzylic" bromide and the pyridine nitrogen, which exists as a hydrobromide salt.
The hydrobromide salt form enhances the compound's stability and shelf-life. However, it mandates careful consideration of stoichiometry, particularly concerning the base, as the protonated pyridine must be neutralized before the desired reaction can proceed efficiently.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured to help you systematically identify the root cause of poor reaction performance and provides actionable steps for optimization.
Question 1: My N-alkylation or O-alkylation reaction yield is significantly lower than expected. What are the most common culprits?
Low yields with this reagent often trace back to a few critical, interrelated factors. The most frequent issues involve the base, solvent, and reagent stability.
Answer: The primary suspects for low yields are:
-
Insufficient Base: This is the most common pitfall. The hydrobromide salt requires at least one equivalent of base for neutralization to form the free base of the pyridine. A second equivalent (or more) is often needed to deprotonate your nucleophile (e.g., an alcohol, amine, or thiol).
-
Inappropriate Base Selection: The strength and steric properties of the base are crucial. A base that is too weak may not sufficiently deprotonate the nucleophile, while an overly strong or sterically hindered base can promote side reactions like elimination.
-
Poor Reagent/Reactant Solubility: The hydrobromide salt and its corresponding free base have distinct solubility profiles. If your reactants are not fully dissolved, the reaction will be slow and incomplete. Polar aprotic solvents are generally the best choice[1].
-
Reagent Degradation: Like many benzylic bromides, this compound can degrade over time, especially if exposed to moisture, light, or high temperatures. Using old or improperly stored reagent is a frequent cause of failure.
-
Side Reactions: Competing reaction pathways, such as self-alkylation, elimination, or reaction with residual water, can consume the starting material and reduce the yield of the desired product.
Troubleshooting Workflow
To systematically address the issue, follow this workflow.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Question 2: I am observing multiple products in my crude reaction mixture. What are the likely side reactions?
The structure of 2-(Bromomethyl)-5-chloropyridine makes it susceptible to several competing reaction pathways.
Answer: The presence of multiple spots on a TLC or peaks in an LCMS/NMR of the crude material often points to one of the following side reactions:
-
Self-Alkylation/Polymerization: The nitrogen on the pyridine ring of one molecule can act as a nucleophile and attack the bromomethyl group of another molecule. This is more likely to occur if the concentration of your intended nucleophile is low or if the free-basing of the pyridine is not efficient.
-
Elimination (Formation of an Alkene): Strong, bulky bases (like potassium tert-butoxide) at elevated temperatures can promote the elimination of HBr to form a reactive methylene-pyridine intermediate, which can lead to undesired products.
-
Reaction with Solvent: Nucleophilic solvents, particularly alcohols used at high temperatures, can compete with your desired nucleophile, leading to ether byproducts.
-
Hydrolysis: If there is residual water in your reaction, the bromomethyl group can hydrolyze to a hydroxymethyl group, forming 2-(Hydroxymethyl)-5-chloropyridine. This is why anhydrous conditions are critical.
Caption: Desired reaction pathway versus common side-reaction pathways.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound? This reagent is sensitive and requires proper handling. It should be stored in a cool, dry, and dark place under an inert atmosphere (like nitrogen or argon) to prevent degradation[2]. Freezer storage (under -20°C) is often recommended by suppliers for long-term stability[2]. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as it is classified as a skin and eye irritant[3].
Q2: How many equivalents of base should I use? A minimum of two equivalents is almost always necessary.
-
Equivalent 1: Neutralizes the hydrobromide salt to generate the active, free-base form of the alkylating agent.
-
Equivalent 2: Deprotonates your nucleophile (e.g., phenol, amine, thiol) to make it reactive. To ensure the reaction goes to completion, it is often wise to use a slight excess, such as 2.5 to 3.0 equivalents of base.
Q3: Which base and solvent combination is best? The optimal choice depends on your specific nucleophile, but a good starting point for many N- and O-alkylation reactions is a moderately strong inorganic base in a polar aprotic solvent.
| Base | Solvent | Temperature | Suitability & Comments |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | 25-80 °C | Excellent general-purpose choice. Mild enough to minimize elimination but strong enough for many common nucleophiles. |
| Sodium Hydride (NaH) | THF, DMF | 0-25 °C | A very strong, non-nucleophilic base. Ideal for deprotonating alcohols and other weakly acidic nucleophiles. Requires strictly anhydrous conditions. |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | 25-60 °C | Often gives higher yields than K₂CO₃ due to the "cesium effect," which enhances nucleophilicity. More expensive. |
| Triethylamine (TEA) / DIPEA | DCM, THF | 25-50 °C | Organic bases. Generally used when the nucleophile is an amine. Can be less effective if the nucleophile is a poor acid. |
Note: The free base of 2-(Bromomethyl)-5-chloropyridine has good solubility in polar aprotic solvents like DMF and DMSO, but poor solubility in nonpolar solvents like hexane[1].
Q4: Can I monitor the reaction progress using Thin Layer Chromatography (TLC)? Yes, TLC is an excellent tool. The starting material (hydrobromide salt) may behave differently on the TLC plate compared to its free base. It's advisable to run a co-spot with your starting material and the reaction mixture. The product, being more alkylated, should generally have a higher Rf value (be less polar) than your starting nucleophile. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
This protocol provides a robust starting point for the alkylation of a primary amine.
Materials:
-
Primary Amine (1.0 eq.)
-
This compound (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous DMF to dissolve the amine (concentration typically 0.1-0.5 M).
-
Stir the suspension at room temperature for 15-30 minutes.
-
In a separate vial, dissolve this compound (1.1 eq.) in a minimum amount of anhydrous DMF.
-
Add the solution of the alkylating agent dropwise to the stirred amine suspension over 10-15 minutes. Slow addition helps to minimize side reactions like dialkylation.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours). If the reaction is slow, it can be gently heated to 40-60 °C.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
References
Technical Support Center: Troubleshooting Side Product Formation in Reactions with 2-(Bromomethyl)-5-chloropyridine hydrobromide
Welcome to the technical support center for 2-(Bromomethyl)-5-chloropyridine hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic workflows. Here, we address common challenges and frequently encountered side product formations, providing in-depth, scientifically grounded solutions to optimize your reactions.
Section 1: Understanding the Reagent - FAQs
Q1: What is this compound and what are its primary applications?
This compound is a pyridine derivative that functions as a key building block in organic synthesis. It features a reactive bromomethyl group, making it an excellent electrophile for alkylating a wide range of nucleophiles.[1] The hydrobromide salt form enhances its stability and handling properties.[1] Its primary application is in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals, where the 5-chloro-2-pyridylmethyl moiety is a common structural motif.
Q2: How should I handle and store this reagent to ensure its stability?
Proper handling and storage are crucial for maintaining the reagent's integrity. This compound is classified as harmful if swallowed, and can cause skin and eye irritation.[2] It is stable under normal conditions but should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][4] It is advisable to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]
Q3: The hydrobromide salt seems to complicate my reaction. Why is it formulated this way and do I need to neutralize it?
The hydrobromide salt form serves two main purposes: it increases the compound's stability for storage and makes the solid easier to handle. The protonated pyridine nitrogen is less nucleophilic than its free base counterpart, which helps to prevent self-reaction or polymerization over time.
In most applications, particularly when reacting with a nucleophile, the hydrobromide must be neutralized in situ to generate the reactive free base form of 2-(bromomethyl)-5-chloropyridine. This is typically achieved by adding a suitable base to the reaction mixture. The choice of base is a critical parameter and is discussed in detail in the troubleshooting sections.
Section 2: Troubleshooting Common Side Reactions
This section delves into the most frequently observed side products and provides actionable strategies to mitigate their formation.
Q4: My reaction is producing a significant amount of a high molecular weight, insoluble material. What is it and how can I prevent it?
This is a classic sign of dimerization or polymerization . This occurs when the nucleophilic pyridine nitrogen of one molecule attacks the electrophilic bromomethyl group of another.
Mechanism of Dimerization/Polymerization:
Caption: Dimerization/Polymerization Pathway.
Troubleshooting Strategies:
| Strategy | Rationale |
| Choice of Base | Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) or a weak inorganic base (e.g., K₂CO₃, NaHCO₃). Strong, unhindered bases like triethylamine (TEA) can be nucleophilic enough to catalyze this side reaction.[5] |
| Order of Addition | Add the this compound solution slowly to a mixture of your nucleophile and the base. This ensures that the reactive free base is consumed by the desired nucleophile as soon as it is formed, keeping its concentration low. |
| Temperature Control | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can accelerate the rate of the undesired dimerization. |
| Concentration | Perform the reaction under more dilute conditions. This reduces the probability of two molecules of the alkylating agent encountering each other. |
Q5: I am observing double alkylation of my nucleophile. How can I improve the selectivity for mono-alkylation?
This issue arises when the product of the initial alkylation is still sufficiently nucleophilic to react with another molecule of 2-(bromomethyl)-5-chloropyridine. This is common with primary amines, thiols, and other nucleophiles with multiple reactive sites.
Controlling Over-alkylation:
Caption: Mono- vs. Di-alkylation Pathways.
Troubleshooting Strategies:
| Strategy | Rationale |
| Stoichiometry Control | Use a slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents). This increases the statistical probability that the alkylating agent will react with the starting nucleophile rather than the mono-alkylated product. |
| Slow Addition | As with dimerization, add the this compound slowly to the reaction mixture containing the nucleophile. This maintains a low concentration of the electrophile, favoring the initial, more reactive nucleophile. |
| Protecting Groups | If applicable, consider using a protecting group strategy to temporarily block other reactive sites on your nucleophile. |
Q6: My reaction yield is low, and I've isolated a product that appears to be derived from my solvent. Why is this happening?
Nucleophilic solvents, such as methanol, ethanol, or water, can compete with your intended nucleophile, leading to the formation of ether or alcohol side products, respectively.
Troubleshooting Solvent-Related Side Products:
-
Solvent Selection: Choose a non-nucleophilic, aprotic solvent. Good choices include:
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
-
Drying: Ensure all reagents and solvents are rigorously dried before use. The presence of water can lead to the formation of 2-(hydroxymethyl)-5-chloropyridine.
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
This protocol is a starting point and may require optimization for your specific substrate.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.2 equivalents) and a suitable aprotic solvent (e.g., ACN or DMF).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (2.5 equivalents) or DIPEA (2.5 equivalents). Stir the mixture for 15-30 minutes at room temperature.
-
Electrophile Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of the same solvent.
-
Reaction: Add the solution of the electrophile dropwise to the stirring amine/base mixture at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Workup: Upon completion, filter off any inorganic salts. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Section 4: References
-
Vertex AI Search. (n.d.). Chemical label this compound.
-
Fisher Scientific. (2021, December 25). Safety Data Sheet.
-
AK Scientific, Inc. (n.d.). 1646152-49-9 this compound.
-
MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
-
Smolecule. (2023, August 16). Buy 2-(Bromomethyl)-5-chloropyridine | 605681-01-4.
-
CP Lab Safety. (n.d.). 2-(Bromomethyl)pyridine Hydrobromide, 5g, Each.
-
ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
-
ACS Publications. (2021, May 27). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
-
ResearchGate. (2013, March 21). 2-bromomethyl pyridine into 2-pyridine methanol.
-
Royal Society of Chemistry. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates.
-
Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
BLD Pharm. (n.d.). 1646152-49-9|this compound.
-
Anax Laboratories. (n.d.). 1646152-49-9 | this compound.
-
Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
-
Biosynth. (n.d.). 5-(Bromomethyl)-2-chloropyridine | 182924-36-3.
-
PubChem. (n.d.). 2-(Bromomethyl)-5-chloropyridine.
-
Google Patents. (n.d.). US5229519A - Process for preparing 2-halo-5-halomethylpyridines.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
-
PubChem. (n.d.). 2-(Bromomethyl)pyridine.
-
European Patent Office. (n.d.). EP 0121320 A1 - Preparation of 2-chloro-5-methylpyridine.
-
ResearchGate. (2025, August 6). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.
-
ACS Publications. (n.d.). Persistent Dimer Emission in Thermally Activated Delayed Fluorescence Materials.
-
PubMed Central. (2024, October 6). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases.
-
National Institutes of Health. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
References
- 1. Buy 2-(Bromomethyl)-5-chloropyridine | 605681-01-4 [smolecule.com]
- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.com [fishersci.com]
- 4. 1646152-49-9 this compound AKSci 5476DW [aksci.com]
- 5. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Purification Challenges of Products from 2-(Bromomethyl)-5-chloropyridine hydrobromide
Prepared by the Office of Senior Application Scientists
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-5-chloropyridine hydrobromide. This resource is designed to provide expert insights and practical troubleshooting for the common purification challenges encountered when using this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Impurity Profile & Prevention
Question 1: I've just completed a nucleophilic substitution reaction. What are the most likely impurities I should be looking for?
When reacting this compound with a nucleophile (e.g., an alcohol, amine, or thiol), you can anticipate several common impurities alongside your desired product. Understanding these will guide your purification strategy.
-
Unreacted Starting Material: Incomplete reactions are common. The high polarity of the hydrobromide salt can sometimes limit its solubility in certain organic solvents, leading to a portion remaining unreacted.
-
Hydrolysis Product: The bromomethyl group is susceptible to hydrolysis, especially in the presence of water and a base, forming 2-(Hydroxymethyl)-5-chloropyridine. This is often a major byproduct if reaction conditions are not scrupulously anhydrous.
-
Dimerized Byproduct (Bis-pyridine Methane): A common side reaction involves the N-alkylation of one pyridine molecule by another molecule of the starting material, leading to the formation of a dimeric pyridinium salt. This is more prevalent if the reaction is run at high concentrations or elevated temperatures.
-
Elimination Product: Although less common for this specific substrate, elimination to form a reactive intermediate is possible under strong basic conditions.
Question 2: My reaction mixture is showing a persistent brown or black color. What causes this, and will it affect my purification?
The development of a dark color, often ranging from deep yellow to black, is frequently observed in reactions involving pyridyl-methyl-halides. This is typically due to the formation of small quantities of polymeric or oligomeric pyridinium species. While often present in trace amounts, these colored impurities can be challenging to remove as they may co-elute with your product in column chromatography or get trapped in the crystal lattice during recrystallization.
Preventative Measures:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative degradation pathways that contribute to color formation.
-
Temperature Control: Avoid excessive heating, as higher temperatures accelerate the rate of side reactions, including polymerization.
-
Use of a Scavenger Base: In reactions where the hydrobromide needs to be neutralized, using a non-nucleophilic, sterically hindered base can prevent it from participating in side reactions.
Purification Strategy & Troubleshooting
Question 3: My product seems to be streaking badly on my silica gel TLC plate. How can I get clean separation?
The basic nitrogen atom on the pyridine ring is the primary cause of streaking on standard silica gel, which is acidic. This interaction leads to poor peak shape and inefficient separation.
Troubleshooting Steps:
-
Neutralize the TLC Plate: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your TLC mobile phase (typically 0.5-1% v/v). This deactivates the acidic sites on the silica, leading to symmetrical spots.
-
Switch to a Different Stationary Phase: If neutralization is insufficient, consider using alumina (basic or neutral) or a C18 reversed-phase plate for your analysis.
Question 4: I'm struggling to choose between recrystallization and column chromatography for my final purification. What are the key considerations?
The choice depends on the nature of your product and the impurities present.
| Purification Method | Ideal Scenario | Key Considerations & Troubleshooting |
| Recrystallization | Your product is a solid with good crystallinity and its solubility profile differs significantly from the impurities. | * Solvent Selection is Critical: A good solvent will dissolve your product when hot but not when cold. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane). |
| * Oiling Out: If your product "oils out" instead of crystallizing, it may be due to residual solvent or impurities. Try using a more non-polar solvent system or pre-purifying by column chromatography. | ||
| Column Chromatography | Your product is an oil, a low-melting solid, or is present in a complex mixture with impurities of similar polarity. | * Combat Streaking: As with TLC, the basicity of the pyridine can be problematic. Pre-treating your silica gel with a base or adding a base to your eluent is often necessary. |
| * Gradient Elution: A gradient elution (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) will often provide the best separation of your product from both less polar and more polar impurities. |
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Neutralizing Silica Gel for Column Chromatography
This protocol is essential for achieving good separation of basic pyridine compounds.
Objective: To deactivate the acidic silanol groups on the silica gel surface to prevent peak tailing and improve separation efficiency.
Methodology:
-
Prepare Slurry: In a fume hood, measure the required amount of silica gel for your column. Create a slurry using your starting, non-polar eluent (e.g., hexane or a 95:5 mixture of hexane:ethyl acetate).
-
Add Base: To this slurry, add triethylamine (TEA) to a final concentration of 1-2% of the total solvent volume. For example, for every 100 mL of eluent used to make the slurry, add 1-2 mL of TEA.
-
Equilibrate: Stir the slurry gently for 15-20 minutes to ensure the TEA is evenly distributed and has had time to interact with the silica surface.
-
Pack Column: Pack your column using this slurry as you normally would.
-
Mobile Phase: Ensure that the mobile phase you use for running the column also contains the same percentage of TEA.
Protocol 2: Workup Procedure for Removing Hydrophilic Impurities
Objective: To remove the hydrolysis byproduct (2-(Hydroxymethyl)-5-chloropyridine) and any unreacted starting material hydrobromide salt before attempting chromatography or recrystallization.
Workflow Diagram:
Caption: Aqueous workup workflow for initial purification.
Step-by-Step Procedure:
-
Quench your reaction mixture as appropriate and dilute with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the hydrobromide of any unreacted starting material, making it more soluble in the organic phase, while also neutralizing any acidic byproducts.
-
Separate the organic layer.
-
Wash the organic layer two to three times with deionized water. The hydrolysis byproduct, 2-(Hydroxymethyl)-5-chloropyridine, has significantly more water solubility than the desired product and will partition into the aqueous layer.
-
Perform a final wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic layer.
-
Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This procedure provides a much cleaner crude product, significantly simplifying the subsequent final purification step.
Technical Support Center: Optimizing Reaction Conditions for 2-(Bromomethyl)-5-chloropyridine hydrobromide
Welcome to the technical support center for 2-(Bromomethyl)-5-chloropyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use in organic synthesis. Here, we will delve into the causality behind experimental choices to ensure your reactions are efficient, reproducible, and successful.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the handling and use of this compound.
Q1: How should I properly store and handle this compound?
This reagent is stable under recommended storage conditions, but it is sensitive to moisture.[1] It should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[2][3] For long-term storage, keeping it in a freezer at under -20°C in an inert atmosphere is recommended.[4] Always handle this compound with appropriate personal protective equipment (PPE), including gloves, and safety glasses, and work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][2]
Q2: What are the common incompatibilities of this reagent?
This compound is incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1][3] Contact with these substances should be avoided to prevent decomposition and hazardous reactions.
Q3: My N-alkylation reaction with this compound is not proceeding. What is a likely cause?
A common issue is the presence of the hydrobromide salt. The pyridine nitrogen is protonated, rendering it less reactive. To initiate the reaction, a base is required to neutralize the hydrobromide and deprotonate the nucleophile. The choice and amount of base are critical for reaction success.
Q4: What is the role of the hydrobromide salt in this reagent?
The hydrobromide salt enhances the stability of the compound, making it easier to handle and store compared to the free base form. The free base of 2-(bromomethyl)pyridines can be less stable and more prone to self-reaction or decomposition. The hydrobromide salt must be neutralized in situ for the desired reaction to proceed.
Troubleshooting Guide
Low yields and the formation of side products are common hurdles in organic synthesis. This guide provides a systematic approach to diagnosing and resolving these issues when working with this compound.
Issue 1: Low or No Product Yield
Low or no yield in your reaction can be frustrating. The following flowchart can help you diagnose the potential cause.
Caption: Troubleshooting flowchart for low reaction yield.
In-depth Analysis:
-
Base Selection and Stoichiometry: At least two equivalents of base are required. The first equivalent neutralizes the hydrobromide salt, and the second equivalent deprotonates the nucleophile (for N-alkylation of amines or imidazoles). Common bases include potassium carbonate (K₂CO₃) and diisopropylethylamine (DIPEA).[5] The choice of base can significantly impact the reaction outcome.
-
Reagent Quality: The purity of this compound is crucial. Impurities can interfere with the reaction. If the reagent is old or has been improperly stored, its quality may be compromised.
-
Nucleophile Reactivity: The nucleophilicity of your substrate is a key factor. Sterically hindered or electronically deactivated nucleophiles will react slower.
-
Reaction Conditions: Polar aprotic solvents like DMF or acetonitrile are generally preferred for Sₙ2 reactions.[6] Gentle heating can often facilitate the reaction, but excessive temperatures may lead to side product formation.
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products.
Common Side Products and Their Causes:
-
Bis-alkylation: If your nucleophile has multiple reactive sites, bis-alkylation can occur. This can be minimized by using a large excess of the nucleophile or by using protecting groups.
-
Elimination Products: While less common for this type of benzylic halide, elimination reactions can occur, especially with sterically hindered or strongly basic nucleophiles.[6] Using a non-bulky nucleophile and lower reaction temperatures can favor substitution over elimination.[6]
-
Decomposition of the Reagent: In the presence of certain nucleophiles or under harsh conditions, the this compound may decompose.
Experimental Protocols
The following is a general protocol for a typical N-alkylation reaction.
N-Alkylation of a Primary Amine
This protocol describes the reaction of a primary amine with this compound.
Reaction Scheme:
Caption: General N-alkylation reaction scheme.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| Primary Amine | - | 1.0 | - |
| This compound | 287.38 | 1.1 | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.2 | - |
| N,N-Dimethylformamide (DMF) | - | - | - |
Procedure:
-
To a stirred solution of the primary amine in DMF, add potassium carbonate.
-
Add this compound portion-wise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Stabilizing 2-(Bromomethyl)-5-chloropyridine Hydrobromide in Reaction Environments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 2-(Bromomethyl)-5-chloropyridine hydrobromide in chemical synthesis. Our goal is to equip you with the foundational knowledge and practical strategies to mitigate decomposition and optimize your reaction outcomes.
Introduction: Understanding the Instability of 2-(Bromomethyl)-5-chloropyridine
This compound is a highly valuable reagent in medicinal chemistry and materials science, prized for its ability to introduce the 5-chloro-2-pyridylmethyl moiety into a wide range of molecules.[1] However, its utility is often challenged by its inherent instability under typical reaction conditions. The primary cause of this instability is not the hydrobromide salt itself, but rather the reactive nature of its corresponding free base, 2-(Bromomethyl)-5-chloropyridine.
The hydrobromide salt is a strategic choice for storage and handling. The protonation of the pyridine nitrogen significantly reduces its nucleophilicity, effectively "protecting" it and preventing the most common decomposition pathway: self-alkylation .[2] This guide will delve into the mechanisms of decomposition and provide actionable protocols to ensure the integrity of the reagent throughout your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving very low yields. What is the most likely cause?
Low yields are frequently a result of the decomposition of the alkylating agent. The most common decomposition pathway is self-alkylation, where the nucleophilic pyridine nitrogen of one molecule attacks the electrophilic bromomethyl group of another, leading to the formation of a pyridinium salt polymer or oligomer.[2] This process is initiated upon the addition of a base, which deprotonates the hydrobromide salt to generate the reactive free base.
Q2: I've noticed a significant amount of a polar, water-soluble byproduct in my reaction mixture. What could it be?
This is likely the hydrolysis product, 2-(hydroxymethyl)-5-chloropyridine. The bromomethyl group is susceptible to nucleophilic attack by water, a reaction that is also accelerated by the presence of a base. Using anhydrous solvents and maintaining an inert atmosphere can help minimize this side reaction.
Q3: Why is it important to use the hydrobromide salt instead of the free base?
The hydrobromide salt is significantly more stable for storage and handling. The proton on the pyridine nitrogen renders it non-nucleophilic, preventing the self-alkylation cascade that readily occurs with the free base.[2] The free base is highly reactive and prone to rapid degradation.
Q4: Can I use any base to deprotonate the hydrobromide salt?
The choice of base is critical. Strong, nucleophilic bases (like NaOH or KOH) can aggressively promote both self-alkylation and hydrolysis.[2] It is highly recommended to use either weak inorganic bases or sterically hindered, non-nucleophilic organic bases.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during reactions involving this compound.
| Observed Problem | Probable Cause(s) | Recommended Solutions |
| Low or no conversion of starting material (nucleophile). | 1. Insufficient base to neutralize HBr and deprotonate the nucleophile. 2. Decomposition of the alkylating agent before it can react. | 1. Ensure at least 2 equivalents of a suitable base are used. 2. Add the base slowly and at a low temperature. Consider adding the this compound solution last, and do so slowly. |
| Formation of a thick, insoluble precipitate during the reaction. | Self-alkylation leading to pyridinium salt polymer formation.[2] | 1. Use a more dilute reaction mixture. 2. Add the alkylating agent slowly to the mixture of the nucleophile and base to keep its instantaneous concentration low. 3. Switch to a non-nucleophilic, sterically hindered base. |
| Presence of a major byproduct with a mass corresponding to the starting nucleophile + 92 Da. | This corresponds to the addition of a -CH₂- group, likely from dimerization of the desired product. | This can occur if the product is more nucleophilic than the starting material. Use a slight excess of the starting nucleophile and ensure slow addition of the alkylating agent. |
| TLC/LC-MS analysis shows a polar spot corresponding to the hydrolyzed product. | Presence of water in the reaction. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Core Decomposition Pathways
Understanding the chemical mechanisms behind the degradation of 2-(Bromomethyl)-5-chloropyridine is fundamental to preventing it.
Caption: Primary decomposition pathways of 2-(Bromomethyl)-5-chloropyridine.
Experimental Protocols and Best Practices
To maximize the success of your reaction, meticulous control over the reaction conditions is paramount.
Recommended Reagents and Conditions
| Parameter | Recommendation | Rationale |
| Base | Weak inorganic bases (K₂CO₃, Cs₂CO₃, NaHCO₃) or non-nucleophilic organic bases (DIPEA, 2,6-Lutidine).[2] | Minimizes undesired side reactions like self-alkylation and hydrolysis by controlling the concentration of the reactive free base. |
| Solvent | Anhydrous aprotic solvents (e.g., Acetonitrile, DMF, THF, Dichloromethane). | Prevents the hydrolysis of the bromomethyl group. |
| Temperature | 0 °C to room temperature. | Lower temperatures decrease the rate of decomposition pathways, which often have a higher activation energy than the desired alkylation. |
| Atmosphere | Inert (Nitrogen or Argon). | Excludes atmospheric moisture, further preventing hydrolysis. |
General Protocol for N-Alkylation of a Primary Amine
This protocol provides a robust starting point for the alkylation of a primary amine with this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to create a suspension (approx. 0.2-0.5 M concentration with respect to the amine).
-
In a separate dry flask, dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
Cool the amine/base suspension to 0 °C using an ice bath.
-
Slowly, add the this compound solution to the stirred suspension dropwise over 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Optimized workflow for alkylation reactions.
Analytical Monitoring
Regular monitoring of the reaction is crucial for optimization.
-
TLC: A simple and effective way to track the consumption of the starting materials and the formation of the product. The polar byproducts (hydrolysis product, pyridinium salts) will typically have very low Rf values.
-
LC-MS: Provides more detailed information, allowing for the identification of byproducts by their mass-to-charge ratio. This is particularly useful for confirming self-alkylation or hydrolysis. A method for quantifying related impurities can be adapted from existing literature on halomethylpyridine derivatives.[3]
References
Technical Support Center: A Researcher's Guide to 2-(Bromomethyl)-5-chloropyridine hydrobromide
Welcome to the technical support center for 2-(Bromomethyl)-5-chloropyridine hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we will address common challenges, with a focus on identifying and removing process-related impurities. Our goal is to provide you with the technical insights and practical methodologies necessary to ensure the purity of your starting material, which is paramount for the success of subsequent synthetic steps and the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my batch of this compound?
The impurity profile of this compound is intrinsically linked to its synthesis, which most commonly involves the radical bromination of 2-methyl-5-chloropyridine. The workup and purification processes also play a crucial role. The primary impurities to be aware of are:
-
Unreacted Starting Material: 2-methyl-5-chloropyridine.
-
Over-brominated Byproduct: 2-(Dibromomethyl)-5-chloropyridine.
-
Hydrolysis Product: 2-(Hydroxymethyl)-5-chloropyridine.
-
Reagent-derived Impurity: Succinimide, if N-Bromosuccinimide (NBS) is used as the brominating agent.[1][2][3]
Q2: How are these impurities formed?
Understanding the formation pathways of these impurities is the first step in devising an effective purification strategy.
-
2-methyl-5-chloropyridine: This is the unreacted starting material from the bromination reaction. Its presence indicates an incomplete reaction.
-
2-(Dibromomethyl)-5-chloropyridine: This is a product of over-bromination, where the radical reaction proceeds to add a second bromine atom to the methyl group.
-
2-(Hydroxymethyl)-5-chloropyridine: This impurity arises from the hydrolysis of the desired product, which is susceptible to reaction with water, especially under non-anhydrous conditions or during aqueous workup.[4]
-
Succinimide: This is the byproduct of N-Bromosuccinimide (NBS) after it has donated a bromine atom in the radical reaction.[1][2]
Below is a diagram illustrating the formation of the desired product and key impurities from the starting material, 2-methyl-5-chloropyridine.
Caption: Formation of common impurities from 2-methyl-5-chloropyridine.
Troubleshooting Guide: Impurity Identification and Removal
This section provides a systematic approach to identifying and eliminating the common impurities in this compound.
Issue 1: Presence of Unreacted Starting Material and Over-brominated Byproduct
Identification:
-
Thin Layer Chromatography (TLC): The starting material, 2-methyl-5-chloropyridine, is significantly less polar than the product and will have a higher Rf value. The dibrominated byproduct will have a polarity similar to the desired product, making it challenging to resolve by TLC alone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the characteristic singlet of the methyl protons of the starting material around δ 2.5 ppm. The desired monobrominated product shows a singlet for the CH₂Br protons around δ 4.5 ppm, while the dibrominated impurity will exhibit a singlet for the CHBr₂ proton at a downfield-shifted position, typically above δ 6.5 ppm.
-
| Compound | Proton Signal | Approximate Chemical Shift (δ ppm) |
| 2-methyl-5-chloropyridine | -CH₃ | 2.5 |
| 2-(Bromomethyl)-5-chloropyridine | -CH₂Br | 4.5 |
| 2-(Dibromomethyl)-5-chloropyridine | -CHBr₂ | >6.5 |
Removal Strategy: Flash Column Chromatography
Flash column chromatography is the most effective method for separating the desired product from both the less polar starting material and the similarly polar dibrominated impurity.[5][6][7][8]
Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A gradient elution is recommended.
-
Loading: Carefully load the slurry onto the top of the column.
-
Elution: Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) to elute the non-polar starting material. Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexanes:ethyl acetate) to elute the desired monobrominated product, followed by the over-brominated byproduct.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for purification by flash column chromatography.
Issue 2: Presence of Hydrolysis Product and Succinimide
Identification:
-
NMR Spectroscopy:
-
¹H NMR: The hydrolysis product, 2-(hydroxymethyl)-5-chloropyridine, will show a singlet for the -CH₂OH protons around δ 4.7 ppm, often accompanied by a broad singlet for the -OH proton. Succinimide typically appears as a singlet around δ 2.7 ppm in many deuterated solvents.
-
-
Aqueous Workup Behavior: Both impurities are more water-soluble than the desired product.
Removal Strategy: Aqueous Workup and Recrystallization
A combination of an aqueous wash followed by recrystallization is highly effective for removing these more polar impurities.
Protocol 1: Aqueous Workup for Succinimide Removal
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][9] This deprotonates the succinimide, increasing its solubility in the aqueous layer. Repeat the wash 2-3 times.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Recrystallization for Removal of Hydrolysis Product
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of isopropanol and water or ethanol and hexanes can be effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 6. Pure Essential Flash Chromatography System | Buchi.com [buchi.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: N-Alkylation with 2-(Bromomethyl)-5-chloropyridine Hydrobromide
Welcome to the technical support center for N-alkylation reactions utilizing 2-(bromomethyl)-5-chloropyridine hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am not seeing any formation of my desired N-alkylated product. What are the likely causes and how can I resolve this?
Answer:
Low or no product yield in this SN2 reaction is a common issue that typically points to problems with nucleophilicity, reaction conditions, or the reagent itself.
Causality and Troubleshooting Steps:
-
Inadequate Basicity: The starting material is a hydrobromide salt, meaning the pyridine nitrogen is protonated. A base is required to neutralize this salt to the free base before it can act as an alkylating agent. Additionally, the N-alkylation reaction itself liberates HBr, which will quench your nucleophilic amine. Therefore, a minimum of two equivalents of base is theoretically required.
-
Solution: Ensure you are using at least two, and preferably 2.2 to 2.5, equivalents of a suitable base. For many amine alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are effective. For less nucleophilic amines, a stronger base such as sodium hydride (NaH) may be necessary. When using NaH, exercise caution as it is highly reactive.
-
-
Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance will be less reactive.
-
Solution: Increase the reaction temperature to provide the necessary activation energy. Switching to a more polar aprotic solvent like DMF or DMSO can also enhance the reaction rate. For particularly challenging amines, a stronger base can increase the concentration of the deprotonated, more nucleophilic amine at any given time.
-
-
Suboptimal Solvent Choice: The choice of solvent is critical for SN2 reactions.
-
Solution: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone are generally preferred as they solvate the cation of the base while leaving the anion more reactive. They also effectively dissolve the amine and alkylating agent.
-
Visualizing the Reaction and Troubleshooting Workflow
To better understand the process, the following workflow outlines the key decision points in troubleshooting a failing N-alkylation reaction.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is messy, and I'm observing multiple spots on my TLC plate. What are the common side reactions, and how can I suppress them?
Answer:
The formation of multiple products is a frequent challenge in N-alkylation. Understanding the potential side reactions is key to achieving a clean, high-yielding synthesis.
Common Side Reactions and Mitigation Strategies:
-
Over-alkylation (for Primary Amines): The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine. This can lead to a second alkylation, forming a tertiary amine, and in some cases, even a quaternary ammonium salt.[1][2]
-
Mitigation:
-
Stoichiometry Control: Use a large excess of the primary amine relative to the alkylating agent. This statistically favors the alkylation of the more abundant starting material.
-
Slow Addition: Add the this compound solution slowly to the reaction mixture containing the amine and base. This maintains a low concentration of the alkylating agent, reducing the likelihood of the product reacting further.[3]
-
-
-
Quaternization of the Pyridine Nitrogen: The nitrogen atom of the 2-(bromomethyl)-5-chloropyridine can, in theory, be alkylated by another molecule of the reagent, leading to a quaternary salt and oligomerization.
-
Mitigation: This is generally less favored when a more nucleophilic amine is present in the reaction mixture. Maintaining a well-stirred, homogenous solution and avoiding localized high concentrations of the alkylating agent can help minimize this side reaction.
-
-
Nucleophilic Aromatic Substitution (SNAr): While the bromomethyl group is the primary electrophilic site for an SN2 reaction, under harsh conditions (high temperature, very strong nucleophiles), there is a possibility of nucleophilic attack on the pyridine ring itself, displacing the chloride. This is more likely at the C2 and C4/6 positions of the pyridine ring due to the electron-withdrawing nature of the ring nitrogen stabilizing the Meisenheimer intermediate.[4][5]
-
Mitigation: Use the mildest reaction conditions possible that still afford a reasonable reaction rate. Avoid excessively high temperatures and overly strong, unhindered nucleophiles if this side product is observed.
-
Core Reaction Mechanism
The N-alkylation proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The amine acts as the nucleophile, attacking the electrophilic methylene carbon and displacing the bromide leaving group in a single, concerted step.[6][7]
Caption: The SN2 mechanism for N-alkylation.
Experimental Protocols
Protocol 1: General N-Alkylation of a Secondary Amine (e.g., Piperidine)
This protocol provides a general starting point for the N-alkylation of a relatively nucleophilic secondary amine.
Materials:
-
Piperidine (1.0 eq)
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.2 eq)
-
Acetonitrile (ACN), anhydrous
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (2.2 eq) and anhydrous acetonitrile.
-
Add piperidine (1.0 eq) to the suspension and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the alkylating agent solution dropwise to the stirred amine suspension over 20-30 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-60 °C.[8]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Protocol 2: N-Alkylation of a Primary Amine (e.g., Aniline)
This protocol is adapted for a less nucleophilic primary amine and incorporates measures to minimize over-alkylation.
Materials:
-
Aniline (2.0 eq)
-
This compound (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add cesium carbonate (2.2 eq) and anhydrous DMF.
-
Add aniline (2.0 eq) to the suspension and stir.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the alkylating agent solution to the aniline mixture using a syringe pump over 1-2 hours.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting alkylating agent is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table provides a starting point for optimizing your reaction conditions. The optimal conditions will vary depending on the specific amine substrate.
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Effective for most primary and secondary amines. Cs₂CO₃ is more soluble and can be more effective. |
| NaH, KHMDS | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups). | |
| Base Stoichiometry | 2.2 - 2.5 equivalents | Neutralizes the HBr salt of the reagent and the HBr generated during the reaction. |
| Solvent | ACN, DMF, Acetone | Polar aprotic solvents that facilitate SN2 reactions. |
| Temperature | Room Temperature to 80 °C | Start at room temperature and increase if the reaction is slow. Higher temperatures may be needed for less reactive amines but can increase side reactions. |
| Amine Stoichiometry | 1.0 - 1.2 eq (Secondary) | A slight excess of the amine is often not necessary for secondary amines. |
| > 2.0 eq (Primary) | Using an excess of a primary amine helps to minimize over-alkylation. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 2-(Bromomethyl)-5-chloropyridine Hydrobromide
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for 2-(Bromomethyl)-5-chloropyridine hydrobromide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions with this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your synthetic strategies.
Section 1: Understanding the Reagent - The "Why"
This compound is a key building block in medicinal chemistry, valued for its ability to introduce the 5-chloropyridin-2-ylmethyl moiety into a wide range of molecules. However, its reactivity is nuanced, and understanding its structure is critical for successful application.
-
The Electrophilic Carbon : The primary site of reactivity is the methylene (-CH₂Br) carbon. This carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent bromine atom and the pyridine ring, making it an excellent substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions.
-
The Hydrobromide Salt : The reagent is supplied as a hydrobromide salt, meaning the pyridine nitrogen is protonated. This has two major consequences:
-
Increased Stability & Shelf-Life : The salt form is generally more stable and less prone to self-reaction or degradation than its freebase counterpart.
-
In-situ Neutralization Required : The proton on the pyridine nitrogen must be neutralized by a base for the reaction to proceed efficiently. This means a minimum of two equivalents of base are often required: one to neutralize the HBr salt and one to deprotonate the nucleophile (if it is, for example, an amine or phenol).
-
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during alkylation reactions with this compound.
Q1: My reaction is slow or fails to reach completion. How can I improve the rate and conversion?
Answer: This is a multifaceted issue often related to the interplay between the base, solvent, and temperature.
-
Base Selection is Crucial : The chosen base must be strong enough to deprotonate your nucleophile effectively but not so strong that it promotes side reactions.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃) : These are excellent choices for acidic nucleophiles like phenols, thiols, and imidazoles. Potassium carbonate is a cost-effective and widely used option. In reactions with imidazopyridines, K₂CO₃ in DMF has been shown to be effective for N-alkylation.[1][2]
-
Stronger Bases (e.g., NaH, KHMDS) : For less acidic nucleophiles, such as secondary amines or alcohols, a stronger base like sodium hydride might be necessary to generate the nucleophilic anion in sufficient concentration.
-
Organic Bases (e.g., Et₃N, DIPEA) : These are typically used to scavenge the HBr generated during the reaction, especially when the nucleophile is a neutral amine. They are generally not strong enough to deprotonate less acidic N-H or O-H bonds.
-
-
Solvent Effects Dictate Reactivity : The solvent plays a critical role in an Sₙ2 reaction.
-
Polar Aprotic Solvents (Recommended) : Solvents like DMF, acetonitrile (ACN), DMSO, and acetone are ideal. They can solvate the cation of the base (e.g., K⁺) while leaving the anionic nucleophile relatively "naked" and highly reactive.[3] Reactions are significantly faster in these solvents compared to protic ones. For instance, one reaction was found to be 500 times faster in acetone than in methanol.[3]
-
Polar Protic Solvents (Avoid) : Solvents like ethanol, methanol, or water should generally be avoided. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that dramatically reduces its nucleophilicity and slows down the Sₙ2 reaction.[3]
-
-
Temperature : Most alkylations with this reagent proceed well at room temperature to 50 °C. If the reaction is sluggish, gentle heating can increase the rate. However, excessive heat can promote side reactions.
Q2: I'm observing multiple byproducts. What are the common side reactions and how can I minimize them?
Answer: The high reactivity of the bromomethyl group can lead to several undesired pathways.
-
Dimerization/Self-Alkylation : The freebase form of the reagent, 2-(bromomethyl)-5-chloropyridine, can act as both an electrophile and a nucleophile (via the pyridine nitrogen), leading to self-condensation.[4]
-
Solution : Add the base slowly to a solution of the hydrobromide salt and the primary nucleophile. This ensures that the concentration of the reactive freebase form of the alkylating agent remains low at any given time.
-
-
Over-Alkylation : If the product of the initial alkylation is still nucleophilic (e.g., a primary amine is alkylated to a secondary amine), it can react again with another molecule of the reagent.
-
Solution : Use a slight excess (1.1-1.2 equivalents) of the starting nucleophile relative to the alkylating agent.
-
-
Solvent Reaction : In some cases, solvents can participate in the reaction. For example, DMF can decompose at higher temperatures in the presence of a strong base to generate dimethylamine, which can then act as a nucleophile.
-
Solution : Maintain moderate reaction temperatures and use high-purity, anhydrous solvents.
-
Q3: How do I choose the optimal base and solvent combination?
Answer: The ideal combination depends primarily on the pKa of your nucleophile. The following decision-making workflow can guide your choice.
Caption: Decision workflow for selecting base and solvent.
Q4: The hydrobromide salt has poor solubility in my chosen solvent. What should I do?
Answer: This is a common issue, especially in less polar solvents like THF or CH₂Cl₂.
-
Use a Polar Aprotic Solvent : DMF and DMSO are excellent at dissolving salts and are highly recommended.[5]
-
In-Situ Free-Basing : Add the base (e.g., K₂CO₃) to the suspension of the hydrobromide salt in your solvent. Stirring for 15-30 minutes at room temperature before adding your primary nucleophile will generate the more soluble freebase form, 2-(bromomethyl)-5-chloropyridine, in the reaction mixture.
-
Phase-Transfer Catalysis : For reactions in biphasic systems or where solubility is very low, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be used to shuttle the nucleophile into the organic phase, which can be an effective strategy.
Section 3: Protocols & Methodologies
The following are generalized, representative protocols. Always optimize conditions for your specific substrate.
Protocol 1: General N-Alkylation of a Secondary Amine
This protocol describes a typical procedure for reacting a secondary amine with the title reagent.
-
Reagent Preparation : To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary amine (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Alkylation : Dissolve this compound (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the amine solution at room temperature.
-
Reaction Monitoring : Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up : Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification : Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: General O-Alkylation of a Phenol
This protocol is adapted for more acidic nucleophiles where a milder base is sufficient.
-
Setup : To a round-bottom flask, add the phenol (1.0 eq), this compound (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition : Add anhydrous acetonitrile (ACN) or DMF to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction : Stir the suspension vigorously at room temperature or heat to 40-50 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After completion, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Isolation : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or recrystallization.
Section 4: Data & Visualization
Table 1: Summary of Recommended Conditions for Sₙ2 Alkylation
| Nucleophile Class | pKa Range | Recommended Base | Recommended Solvent | Typical Temp. | Key Considerations |
| Phenols / Thiols | 8 - 11 | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 50 °C | Strong nucleophiles; reaction is usually efficient. |
| Imidazoles / Pyrazoles | 12 - 14 | K₂CO₃, NaH | DMF, THF | 25 - 60 °C | Potential for regioselectivity issues with unsymmetrical azoles.[6] |
| Alcohols | 16 - 18 | NaH, KOtBu | Anhydrous THF, DMF | 0 - 25 °C | Requires strong base to generate the alkoxide. |
| Amines (Primary/Secondary) | 35 - 40 | Et₃N, DIPEA (scavenger) | CH₂Cl₂, Acetonitrile | 25 - 50 °C | Amine is nucleophilic enough to react directly. Base scavenges HBr. |
Reaction Pathway and Side Reactions
The following diagram illustrates the desired Sₙ2 pathway and the most common undesired side reaction.
References
Validation & Comparative
2-(Bromomethyl)-5-chloropyridine hydrobromide vs other alkylating agents
An In-Depth Comparative Guide to 2-(Bromomethyl)-5-chloropyridine hydrobromide and Other Alkylating Agents for Drug Discovery and Development
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry and organic synthesis, the strategic introduction of alkyl groups is a cornerstone of molecular design. Alkylating agents, the reagents that facilitate this transformation, are thus indispensable tools in the synthesis of novel pharmaceutical compounds.[1][2] The choice of an alkylating agent is a critical decision that influences reaction efficiency, selectivity, and the overall feasibility of a synthetic route.
This guide provides a comprehensive comparison of this compound, a specialized heterocyclic building block, against a range of conventional and alternative alkylating agents. We will delve into the mechanistic underpinnings, comparative reactivity, and practical applications of these reagents, supported by experimental insights to inform your selection process in complex synthetic challenges.
The Fundamental Mechanism: A Tale of Two Pathways
Alkylation is the transfer of an alkyl group from one molecule to another.[2] Most of the alkylating agents discussed herein operate via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This pathway is a concerted, single-step process where a nucleophile attacks the carbon atom bearing a leaving group from the opposite side (a "backside attack").[4][5] The reaction rate is dependent on the concentration of both the nucleophile and the alkylating agent (the electrophile).[6][7]
Key characteristics of the SN2 reaction include:
-
Stereospecificity: The reaction proceeds with an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[4][5]
-
Steric Hindrance: The reaction is fastest for sterically unhindered substrates (methyl > primary > secondary). Tertiary substrates do not typically react via the SN2 pathway due to excessive steric bulk.[3][4]
-
Nucleophile Strength: A strong nucleophile is required to initiate the reaction.[8]
-
Leaving Group Quality: A good, stable leaving group (e.g., I⁻, Br⁻, OTs⁻) accelerates the reaction.[8]
A less common pathway for some agents is the SN1 mechanism, which involves a two-step process with the formation of a carbocation intermediate. The rate of SN1 reactions depends only on the concentration of the alkylating agent.[7]
References
- 1. mt.com [mt.com]
- 2. books.rsc.org [books.rsc.org]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
A Researcher's Guide to the Reactivity of 2-(Bromomethyl)pyridines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. Among the versatile reagents available, 2-(bromomethyl)pyridines stand out for their utility in introducing the pyridyl moiety, a common pharmacophore. However, not all 2-(bromomethyl)pyridines are created equal. Their reactivity in nucleophilic substitution reactions can be significantly modulated by the presence of substituents on the pyridine ring. This guide provides an in-depth comparison of the reactivity of various 2-(bromomethyl)pyridines, supported by mechanistic insights and analogous experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Fundamental Principles Governing Reactivity
The reactivity of 2-(bromomethyl)pyridines in nucleophilic substitution reactions is primarily dictated by the stability of the transition state and, in some cases, a carbocation intermediate. These reactions typically proceed through either a bimolecular nucleophilic substitution (SN2) or a unimolecular (SN1) mechanism. The operative pathway is a delicate balance of several factors, including the nature of the nucleophile, the solvent, and, most importantly, the electronic properties of the pyridine ring.[1][2]
Similar to their carbocyclic analogue, benzyl bromide, 2-(bromomethyl)pyridines can undergo both SN1 and SN2 reactions. The benzylic-like position of the bromomethyl group allows for the stabilization of a developing positive charge in the transition state or a full carbocation intermediate through resonance with the aromatic pyridine ring.[3][4]
The Influence of Substituents: An Electronic Tug-of-War
The electronic nature of substituents on the pyridine ring plays a pivotal role in determining the reactivity of the bromomethyl group. Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[5][6]
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the pyridine ring. This has two significant consequences:
-
Stabilization of Positive Charge: EDGs enhance the stability of the carbocation intermediate formed in an SN1 pathway through resonance and inductive effects. This increased stability lowers the activation energy for the rate-determining step (loss of the bromide leaving group), thereby accelerating the reaction.
-
Shift Towards SN1 Mechanism: The pronounced stabilization of the carbocation intermediate by strong EDGs can favor a shift in the reaction mechanism from SN2 to SN1.[7][8]
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the pyridine ring.[5]
-
Destabilization of Positive Charge: EWGs destabilize the carbocation intermediate, making the SN1 pathway less favorable.
-
Enhancement of Electrophilicity: While destabilizing a carbocation, EWGs increase the electrophilicity of the carbon atom in the bromomethyl group, making it more susceptible to nucleophilic attack in an SN2 reaction. However, the overall reaction rate in an SN2 pathway is a complex interplay of this increased electrophilicity and the stability of the transition state.
The effect of substituents on reaction rates can be quantitatively described by the Hammett equation, which relates the rate constants of a series of reactions with the electronic properties of the substituents.[9][10] A negative rho (ρ) value in a Hammett plot indicates the buildup of positive charge in the transition state, characteristic of SN1 reactions, while a smaller rho value is expected for SN2 reactions.[7] Studies on the analogous Menschutkin reactions of substituted benzyl bromides with pyridines have shown a correlation between the electron-donating ability of the substituent and an increased reaction rate, often with a shift towards an SN1 mechanism for strongly activating groups.[8]
Comparative Reactivity: A Predictive Framework
Based on the principles outlined above, we can predict the relative reactivity of various substituted 2-(bromomethyl)pyridines.
| Substituent at Position 4 or 5 | Electronic Effect | Expected Primary Mechanism | Predicted Relative Reactivity |
| -OCH₃ | Strong Electron-Donating | SN1 | Highest |
| -CH₃ | Electron-Donating | Mixed SN1/SN2 | High |
| -H | Neutral | SN2 | Moderate |
| -Cl | Electron-Withdrawing (Inductive) | SN2 | Low |
| -NO₂ | Strong Electron-Withdrawing | SN2 | Lowest |
This table provides a qualitative prediction of reactivity. Actual reaction rates will also depend on the specific nucleophile, solvent, and temperature.
Experimental Protocol: A Representative Nucleophilic Substitution
The following protocol details a general procedure for the reaction of a 2-(bromomethyl)pyridine derivative with a nucleophile, which can be adapted for comparative studies.
Reaction: Synthesis of 2-((phenoxymethyl)pyridine)
Materials:
-
2-(Bromomethyl)pyridine (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
Acetone (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add phenol and anhydrous acetone.
-
Stir the mixture until the phenol is completely dissolved.
-
Add potassium carbonate to the solution and stir for 15 minutes at room temperature.
-
Slowly add a solution of 2-(bromomethyl)pyridine in anhydrous acetone to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product by NMR and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.
-
Anhydrous Acetone: Acetone is a polar aprotic solvent that favors the SN2 mechanism by solvating the cation of the base without strongly solvating the nucleophile.[1]
-
Potassium Carbonate: A mild base used to deprotonate the phenol, generating the more nucleophilic phenoxide in situ.
-
TLC Monitoring: Allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.
Visualizing the Mechanisms
The following diagrams illustrate the SN1 and SN2 reaction pathways for 2-(bromomethyl)pyridine.
Caption: SN2 mechanism for 2-(bromomethyl)pyridine.
Caption: SN1 mechanism for 2-(bromomethyl)pyridine.
Conclusion
The reactivity of 2-(bromomethyl)pyridines is a nuanced subject, heavily influenced by the electronic character of substituents on the pyridine ring. By understanding the interplay between substituent effects and the underlying SN1 and SN2 mechanisms, researchers can strategically select the most suitable 2-(bromomethyl)pyridine derivative for their synthetic endeavors. The principles and predictive framework presented in this guide offer a rational approach to navigating the reactivity landscape of these valuable synthetic intermediates, ultimately facilitating the efficient construction of complex molecules in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.viu.ca [web.viu.ca]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
A Senior Scientist's Guide to Alkylating Agents: Evaluating Alternatives to 2-(Bromomethyl)-5-chloropyridine Hydrobromide
Introduction: The Role of the (5-Chloropyridin-2-yl)methyl Moiety and its Premier Alkylating Agent
In the landscape of modern medicinal chemistry and drug development, the 2-methyl-5-chloropyridine scaffold is a privileged structure, integral to a multitude of pharmacologically active agents. The introduction of this moiety onto nucleophilic centers (such as amines, thiols, or phenols) is a critical synthetic transformation. For years, 2-(Bromomethyl)-5-chloropyridine hydrobromide has been a reagent of choice for this purpose. Its benzylic-like bromide offers a favorable balance of reactivity and stability, making it a reliable electrophile for constructing key C-N, C-S, and C-O bonds.
However, reliance on a single reagent can introduce logistical and experimental constraints. Challenges related to reagent stability, handling (it is a potent lachrymator), reactivity tuning, and cost necessitate a thorough understanding of viable alternatives. This guide provides an in-depth comparison of alternative reagents and strategies for introducing the (5-chloropyridin-2-yl)methyl group, supported by experimental insights and protocols to empower researchers in making informed decisions for their specific synthetic challenges.
Comparative Analysis of Primary Alkylating Agents
The most direct alternatives to 2-(Bromomethyl)-5-chloropyridine are analogs where the leaving group or the salt form is modified. These changes directly impact the reagent's reactivity, stability, and handling characteristics.
The Chloro-Analog: 2-(Chloromethyl)-5-chloropyridine
The most common and cost-effective alternative is 2-(Chloromethyl)-5-chloropyridine, typically available as a stable hydrochloride salt.[1]
-
Reactivity Profile: Chlorine is a less reactive leaving group than bromine. Consequently, alkylations using the chloro-analog generally require more forcing conditions—higher temperatures, stronger bases, or longer reaction times—to achieve comparable yields to the bromo-derivative. This decreased reactivity can be advantageous, offering a wider window for controlling reactions with highly nucleophilic or sterically unhindered substrates, potentially reducing side reactions.
-
Stability and Handling: The hydrochloride salt of 2-(chloromethyl)-5-chloropyridine is a crystalline solid, which is significantly more stable and easier to handle than its free base, which is often an oil.[1] This enhanced stability translates to a longer shelf-life. However, like its bromo-counterpart, it is a potent alkylating agent and requires careful handling in a fume hood with appropriate personal protective equipment (PPE).
-
Salt vs. Free Base: The use of the hydrochloride salt necessitates the addition of at least two equivalents of base in the reaction: one to neutralize the HCl salt and a second to facilitate the alkylation by deprotonating the nucleophile. Failure to account for this can lead to incomplete reactions. The free base can be generated by a simple aqueous workup with a mild base like sodium bicarbonate, but it is less stable and should typically be used immediately.
The Mesylate/Tosylate Analogs: (5-Chloropyridin-2-yl)methyl Methanesulfonate
Sulfonate esters, such as mesylates (OMs) and tosylates (OTs), are excellent leaving groups, comparable in reactivity to bromides. These reagents are prepared from the corresponding alcohol, (5-chloropyridin-2-yl)methanol.
-
Reactivity Profile: Methanesulfonates are highly effective alkylating agents, and their reactivity is often on par with bromides, allowing for reactions under mild conditions.[2] This makes them an excellent choice for sensitive substrates where the harsher conditions required for chloro-analogs are not viable.
-
Stability and Handling: Mesylates are often crystalline, stable solids that are not lachrymatory, offering a significant advantage in handling and safety over the halomethylpyridines. They can be prepared from the relatively benign (5-chloropyridin-2-yl)methanol and methanesulfonyl chloride.
-
Synthetic Consideration: The primary drawback is that this reagent requires an additional synthetic step from the commercially available alcohol, which may impact overall efficiency and cost for a given synthetic campaign.
Table 1: Comparative Summary of Direct Alkylating Agents
| Reagent | Leaving Group | Typical Form | Relative Reactivity | Key Advantages | Key Disadvantages |
| 2-(Bromomethyl)-5-chloropyridine HBr | Br | Hydrobromide Salt | High | Gold standard, good reactivity | Lachrymator, potential instability |
| 2-(Chloromethyl)-5-chloropyridine HCl | Cl | Hydrochloride Salt | Moderate | Cost-effective, highly stable | Requires harsher conditions |
| (5-Chloropyridin-2-yl)methyl MsO | OMs | Solid | High | Crystalline, stable, not lachrymatory | Requires synthesis from alcohol |
Alternative Synthetic Strategies
Beyond direct replacement of the alkylating agent, different synthetic methodologies can be employed to achieve the same molecular target, often bypassing the need to handle potent, pre-functionalized electrophiles.
In Situ Generation via Radical Bromination (Wohl-Ziegler Reaction)
This strategy avoids the isolation and handling of the lachrymatory 2-(bromomethyl)-5-chloropyridine by generating it in situ from the inexpensive and stable precursor, 2-methyl-5-chloropyridine.
-
Mechanism and Conditions: The Wohl-Ziegler reaction employs N-Bromosuccinimide (NBS) as a bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or UV light.[1][3][4] The reaction proceeds via a free-radical chain mechanism to selectively brominate the benzylic-like methyl group. The generated 2-(bromomethyl)-5-chloropyridine can then be reacted directly with a nucleophile in a one-pot procedure.
-
Advantages: This approach is highly atom-economical and improves safety by avoiding the handling of the purified bromomethyl reagent. It is particularly well-suited for large-scale synthesis where minimizing the handling of hazardous intermediates is a priority.
-
Disadvantages: Radical reactions can sometimes be difficult to control, and side-products from over-bromination or reaction with the pyridine ring can occur. Optimization is often required to achieve high yields and selectivity. The use of chlorinated solvents like carbon tetrachloride (CCl₄) is common but environmentally undesirable; safer alternatives like acetonitrile should be considered.[3]
Activation of (5-Chloropyridin-2-yl)methanol via the Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and versatile method for forming C-N, C-O, and C-S bonds from a primary or secondary alcohol.[4] In this context, the stable and easy-to-handle (5-chloropyridin-2-yl)methanol is used as the precursor.
-
Mechanism and Conditions: The reaction involves activating the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in-situ activation forms a phosphonium salt, which is an excellent leaving group, allowing for substitution by a suitable acidic nucleophile (pKa < 13).[5]
-
Advantages: This method operates under very mild, neutral conditions, making it ideal for substrates with sensitive functional groups. It is also known for its stereospecificity, proceeding with a clean inversion of configuration if a chiral secondary alcohol is used.[4]
-
Disadvantages: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate by-product, which can complicate purification.[5] The reagents (DEAD/DIAD) are hazardous and require careful handling. Furthermore, the reaction is best suited for acidic nucleophiles, which can limit its scope.
Visualizing the Synthetic Pathways
The choice of reagent or strategy dictates the overall synthetic workflow. The following diagrams illustrate the primary pathways to a generic N-alkylated product.
Caption: Comparative synthetic routes to a target N-alkylated pyridine.
Experimental Protocols
The following protocols are provided as representative examples. Researchers must adapt conditions based on their specific substrate and scale. Safety Precaution: All operations should be performed in a well-ventilated fume hood, wearing appropriate PPE, including safety glasses, lab coat, and gloves.
Protocol 1: N-Alkylation using 2-(Chloromethyl)-5-chloropyridine HCl
This protocol is adapted for the alkylation of an imidazole derivative, a common nucleophile.[6]
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the imidazole substrate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add 2-(Chloromethyl)-5-chloropyridine hydrochloride (1.2 eq) to the stirred suspension.
-
Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS. The reaction may take 6-12 hours.
-
Work-up: After completion, cool the reaction to room temperature. Pour the mixture into deionized water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: In Situ Generation and Alkylation (Wohl-Ziegler)
This protocol describes the one-pot bromination of 2-methyl-5-chloropyridine and subsequent reaction with a phenol.
-
Reaction Setup: To a flask equipped with a reflux condenser and protected from light, add 2-methyl-5-chloropyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a suitable solvent (e.g., acetonitrile).
-
Initiation: Add a catalytic amount of AIBN (0.05 eq). Heat the mixture to reflux (approx. 80 °C). The reaction is often initiated with a heat lamp.
-
Bromination: Monitor the reaction until the starting methylpyridine is consumed (TLC/GC-MS). The denser NBS will be replaced by succinimide, which floats.[1]
-
Alkylation: Cool the mixture to room temperature. Add the phenol nucleophile (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Completion: Stir the mixture at room temperature or with gentle heating until the alkylation is complete.
-
Work-up and Purification: Filter the reaction mixture to remove succinimide and salts. Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Alkylation via Mitsunobu Reaction
This protocol is a general method for the alkylation of an acidic nucleophile, such as phthalimide, with (5-chloropyridin-2-yl)methanol.[3][4]
-
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve (5-chloropyridin-2-yl)methanol (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise to the cooled solution. A color change and/or precipitation of by-products may be observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC.
-
Work-up: Once complete, concentrate the solvent under reduced pressure. The crude residue can often be triturated with a solvent like diethyl ether to precipitate the triphenylphosphine oxide by-product, which is then removed by filtration.
-
Purification: The filtrate is concentrated and purified by column chromatography to yield the desired N-alkylated phthalimide, which can be deprotected to the primary amine if needed.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. US2428745A - Alkylation of phenols - Google Patents [patents.google.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. US5043483A - Process for the alkylation of phenols - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to the Structural Confirmation of 2-(Bromomethyl)-5-chloropyridine Hydrobromide and Its Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible research. In the synthesis of novel therapeutics and functional materials, pyridine derivatives are invaluable building blocks. Among these, 2-(bromomethyl)-5-chloropyridine hydrobromide serves as a key reagent, yet its reactive nature necessitates rigorous structural verification to ensure the integrity of subsequent synthetic steps.
This guide provides an in-depth comparative analysis of the spectroscopic techniques required to definitively confirm the structure of this compound. By examining predicted data for the target molecule alongside experimental data from closely related analogues, we offer a robust framework for structural elucidation. This document moves beyond a simple listing of techniques, delving into the causality behind experimental choices and providing field-proven insights to empower researchers in their analytical workflows.
The Imperative of Multi-faceted Spectroscopic Analysis
No single analytical technique can unequivocally determine the structure of a novel compound. A synergistic approach, employing multiple spectroscopic methods, is essential for a self-validating system of characterization. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For this compound, we can predict the following key signals. Due to the hydrobromide salt formation, the pyridine nitrogen is protonated, leading to a downfield shift of the aromatic protons.
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | Doublet | 1H | H6 | The proton adjacent to the protonated nitrogen and the chloro-substituted carbon will be the most deshielded. |
| ~8.0 | Doublet of Doublets | 1H | H4 | Coupled to both H3 and H6, this proton will appear as a doublet of doublets. |
| ~7.6 | Doublet | 1H | H3 | Coupled to H4, this proton will be a doublet. |
| ~4.8 | Singlet | 2H | -CH₂Br | The methylene protons adjacent to the bromine and the pyridine ring will appear as a singlet. |
| ~12-14 | Broad Singlet | 1H | N-H | The acidic proton on the nitrogen will be a broad singlet, and its chemical shift can be concentration-dependent. |
Comparative Experimental ¹H NMR Data of Related Compounds
To substantiate our predictions, let's consider the experimental data for similar structures:
-
2-Bromopyridine: H6 (~8.36 ppm), H4 (~7.56 ppm), H5 (~7.26 ppm), H3 (~7.49 ppm).[1]
-
2-Chloropyridine: H6 (~8.39 ppm), H4 (~7.64 ppm), H5 (~7.23 ppm), H3 (~7.32 ppm).[2]
-
5-Bromo-2-chloropyridine: H6 (~8.3 ppm), H4 (~7.8 ppm), H3 (~7.4 ppm).[3]
The presence of the electron-withdrawing chloro group at the 5-position and the bromomethyl group at the 2-position, combined with the protonation of the pyridine nitrogen, will cause a general downfield shift of the aromatic protons in our target molecule compared to these analogues.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon NMR (¹³C NMR) provides information on the different carbon environments within a molecule.
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 | C2 | Carbon bearing the bromomethyl group. |
| ~148 | C6 | Carbon adjacent to the protonated nitrogen. |
| ~140 | C4 | Aromatic CH. |
| ~135 | C5 | Carbon bearing the chloro group. |
| ~125 | C3 | Aromatic CH. |
| ~30 | -CH₂Br | Methylene carbon. |
Comparative Experimental ¹³C NMR Data of Related Compounds
-
2-Bromo-5-chloropyridine: C2 (~142 ppm), C3 (~123 ppm), C4 (~139 ppm), C5 (~130 ppm), C6 (~150 ppm).[4]
-
2-Chloropyridine: C2 (~150 ppm), C3 (~124 ppm), C4 (~139 ppm), C5 (~123 ppm), C6 (~149 ppm).[5]
-
5-Bromo-2-chloropyridine: C2 (~151 ppm), C3 (~122 ppm), C4 (~141 ppm), C5 (~119 ppm), C6 (~150 ppm).[6]
The predicted shifts for our target molecule are influenced by the combined electronic effects of the substituents and the protonated nitrogen.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for hydrobromide salts due to its ability to dissolve polar compounds and exchange with the N-H proton.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.
-
Acquire a standard ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method that can analyze the intact salt.
Expected Mass Spectrum Data for 2-(Bromomethyl)-5-chloropyridine (analyzing the free base)
The molecular formula of 2-(bromomethyl)-5-chloropyridine is C₆H₅BrClN. Its monoisotopic mass is approximately 204.93 Da. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.
Key Predicted Fragments:
-
[M]⁺• (m/z ~205, 207, 209): The molecular ion peak cluster.
-
[M-Br]⁺ (m/z ~126, 128): Loss of a bromine radical from the parent ion, a common fragmentation for alkyl bromides.[7]
-
[C₅H₄ClN]⁺• (m/z ~127, 129): The chloropyridine cation radical.
-
[C₆H₅N]⁺• (m/z ~78): Pyridine cation radical, resulting from the loss of both halogens.
Experimental Protocol for Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid to promote ionization.
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve good signal intensity and stable ionization.
-
Perform MS/MS analysis on the molecular ion peak to induce fragmentation and confirm the structure of the fragments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2900-2400 | N-H stretch (from N⁺-H) | Broad, Strong |
| 1600-1450 | C=C and C=N ring stretching | Medium-Strong |
| 1200-1000 | C-N stretching | Medium |
| 800-600 | C-Cl stretch | Strong |
| 700-500 | C-Br stretch | Strong |
The broad and strong absorption in the 2900-2400 cm⁻¹ region is a key indicator of the pyridinium hydrobromide salt.[8][9][10][11]
Experimental Protocol for FTIR Spectroscopy (KBr Pellet)
Sample Preparation:
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis for the structural confirmation of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound is a critical step in its use as a synthetic intermediate. A comprehensive analytical approach utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy provides a self-validating system for its characterization. By comparing the predicted spectroscopic data with experimental data from closely related analogues, researchers can confidently verify the structure of this and similar pyridine derivatives. This guide provides the necessary framework, from theoretical underpinnings to practical experimental protocols, to ensure the scientific integrity of research involving these important chemical building blocks.
References
- 1. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]
- 2. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]
- 3. 5-Bromo-2-chloropyridine(53939-30-3) 1H NMR [m.chemicalbook.com]
- 4. 2-Bromo-5-chloropyridine(40473-01-6) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]
- 6. 5-Bromo-2-chloropyridine(53939-30-3) 13C NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
A Comparative Bioactivity Guide to Novel Compounds Synthesized from 2-(Bromomethyl)-5-chloropyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable versatility across a spectrum of biological targets.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the discovery of potent drug candidates. This guide focuses on the synthetic potential of 2-(Bromomethyl)-5-chloropyridine hydrobromide, a key building block for generating diverse libraries of bioactive molecules. We will explore the synthesis of distinct classes of compounds derived from this precursor and provide a comparative analysis of their potential bioactivities, drawing upon experimental data from closely related analogues and established structure-activity relationships (SAR).
The Strategic Advantage of the 2-(Bromomethyl)-5-chloropyridine Scaffold
The this compound molecule is an attractive starting material for several reasons. The bromomethyl group at the 2-position is a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, including ethers, thioethers, and amines. The chloro substituent at the 5-position, on the other hand, offers a site for further modification through cross-coupling reactions, although this guide will primarily focus on the reactivity of the bromomethyl group. This inherent reactivity profile provides a robust platform for generating chemical diversity and exploring structure-activity relationships.
Synthetic Pathways and Bioactivity Profiles: A Comparative Overview
The primary synthetic utility of this compound lies in its reaction with various nucleophiles. Below, we detail the synthesis and predicted bioactivity of three major classes of derivatives: thioethers, ethers, and amines.
Thioether Derivatives: Potent Antimicrobial and Anticancer Agents
The synthesis of 2-((arylthio)methyl)-5-chloropyridine derivatives is a straightforward process involving the reaction of this compound with a desired thiol in the presence of a base. This reaction proceeds via an S_N2 mechanism.
Experimental Protocol: Synthesis of 2-((Arylthio)methyl)-5-chloropyridines
-
To a solution of the desired aryl thiol (1.1 equivalents) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate or sodium hydroxide (1.2 equivalents) and stir at room temperature for 15 minutes.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-((arylthio)methyl)-5-chloropyridine derivative.
Predicted Bioactivity and Structure-Activity Relationship (SAR):
While direct bioactivity data for thioether derivatives of 2-(Bromomethyl)-5-chloropyridine is not extensively published, strong inferences can be drawn from analogous compounds. For instance, novel ester derivatives of 3,5,6-trichloropyridine-2-ol with aryl thioglycolic acid have demonstrated antibacterial and antifungal activity.[2] Furthermore, various pyridine-containing thioether derivatives have been reported to possess significant antimicrobial and anticancer properties. It is anticipated that the introduction of different aryl thiols will modulate the bioactivity. For example, electron-withdrawing groups on the aryl ring may enhance antimicrobial activity, while bulky, lipophilic groups could improve anticancer potency.
| Compound Class | Predicted Bioactivity | Key SAR Insights |
| Aryl Thioethers | Antimicrobial, Anticancer | - Electron-withdrawing groups on the aryl ring may enhance antimicrobial activity.- Lipophilicity of the aryl group can influence anticancer potency. |
| Heterocyclic Thioethers | Antimicrobial, Anticancer | - The nature of the heterocyclic ring (e.g., thiazole, oxadiazole) is critical for activity. |
Ether Derivatives: Exploring Antiviral and Anticancer Potential
Similar to thioethers, ether derivatives can be synthesized by reacting this compound with various alcohols or phenols in the presence of a base.
Experimental Protocol: Synthesis of 2-((Aryloxy)methyl)-5-chloropyridines
-
To a solution of the desired aryl alcohol (phenol) (1.1 equivalents) in a suitable solvent like acetone or DMF, add a base such as potassium carbonate (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide or phenoxide.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, filter the reaction mixture and evaporate the solvent.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to yield the crude product, which can be purified by column chromatography.
Predicted Bioactivity and Structure-Activity Relationship (SAR):
The bioactivity of aryloxymethyl pyridine derivatives is well-documented. For example, various 5-aryl-cyclopenta[c]pyridine derivatives have shown activity against plant viruses.[3] Additionally, studies on related structures suggest potential for anticancer and other biological activities. The electronic nature and substitution pattern of the aryl ring are expected to significantly impact the bioactivity.
| Compound Class | Predicted Bioactivity | Key SAR Insights |
| Aryloxy Ethers | Antiviral, Anticancer | - Substitution pattern on the aryl ring influences binding to target proteins.- Introduction of hydrogen bond donors/acceptors can enhance activity. |
| Alkyloxy Ethers | General Bioactivity Screening | - Chain length and branching of the alkyl group affect lipophilicity and cell permeability. |
Amine Derivatives: A Promising Avenue for Kinase Inhibitors and Anticancer Agents
The reaction of this compound with primary or secondary amines yields N-substituted aminomethyl pyridine derivatives. These compounds are of particular interest due to the prevalence of the aminopyridine scaffold in a wide range of kinase inhibitors.
Experimental Protocol: Synthesis of N-((5-chloropyridin-2-yl)methyl)amine Derivatives
-
Dissolve this compound (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.
-
Add the desired primary or secondary amine (2.2 equivalents) to the solution. The excess amine acts as a base to neutralize the hydrobromic acid formed.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent and a dilute aqueous base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Predicted Bioactivity and Structure-Activity Relationship (SAR):
This class of compounds holds significant promise, particularly as kinase inhibitors and anticancer agents. The 2-aminopyridine moiety is a well-established "hinge-binding" motif in many FDA-approved kinase inhibitors.[1] For instance, imamine-1,3,5-triazine derivatives incorporating a substituted aminopyridine moiety have shown potent anti-proliferative activity against breast cancer cells.[4] The synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivatives has also been reported, with some compounds showing notable anticancer and antimicrobial activities.[5] The nature of the substituent on the amine nitrogen is crucial for determining the specific kinase inhibitory profile and overall anticancer efficacy.
| Compound Class | Predicted Bioactivity | Key SAR Insights |
| N-Aryl Amines | Kinase Inhibition, Anticancer | - The aryl group can be tailored to fit into specific pockets of the kinase active site.- Heteroaromatic amines often exhibit enhanced activity. |
| N-Alkyl Amines | General Bioactivity Screening | - The size and nature of the alkyl group can influence solubility and membrane permeability. |
| N-Heterocyclic Amines | Kinase Inhibition, Anticancer | - Introduction of complex heterocyclic systems can lead to highly potent and selective inhibitors. |
Conclusion and Future Directions
This compound serves as a versatile and reactive starting material for the synthesis of a diverse range of novel pyridine derivatives. By leveraging straightforward nucleophilic substitution reactions, libraries of thioethers, ethers, and amines can be readily generated. While direct experimental data for compounds derived from this specific starting material is emerging, the well-established bioactivities of structurally analogous compounds provide a strong rationale for their investigation as potential antimicrobial, anticancer, and kinase-inhibiting agents. The synthetic protocols and SAR insights presented in this guide offer a solid foundation for researchers to design and synthesize new chemical entities with tailored biological activities, contributing to the ongoing quest for novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Alkylating Agents: A Cost-Benefit Analysis of 2-(Bromomethyl)-5-chloropyridine hydrobromide
For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision point that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The choice of an alkylating agent for the functionalization of N-heterocycles is a frequent challenge, balancing reactivity with economic viability. This guide provides an in-depth cost-benefit analysis of 2-(Bromomethyl)-5-chloropyridine hydrobromide, a potent but premium reagent, by objectively comparing its performance against its more common and economical alternative, 2-(Chloromethyl)-5-chloropyridine.
Introduction to Halomethylpyridines as Synthetic Building Blocks
Halomethylpyridines are invaluable electrophilic building blocks in medicinal and agricultural chemistry. The pyridine core is a prevalent motif in pharmaceuticals, and the ability to append this scaffold to other molecules via alkylation is a cornerstone of drug discovery. The reactivity of these compounds is dominated by the nature of the halogen in the methyl group, which acts as the leaving group in nucleophilic substitution (SN2) reactions. This analysis focuses on two closely related structures: 2-(Bromomethyl)-5-chloropyridine and 2-(Chloromethyl)-5-chloropyridine. The hydrobromide salt of the former is often used to improve its stability and handling characteristics, rendering it a crystalline solid.
The Head-to-Head Comparison: Bromo vs. Chloro
The fundamental difference between these two reagents lies in the leaving group ability of bromide versus chloride. The C-Br bond is longer and weaker than the C-Cl bond, making bromide a better leaving group. This intrinsic chemical property has significant downstream consequences for every aspect of a synthesis.
Reactivity and Kinetic Profile
In SN2 reactions, the rate is dependent on both the nucleophile and the electrophile. A better leaving group on the electrophile accelerates the reaction. Consequently, 2-(Bromomethyl)-5-chloropyridine is significantly more reactive than its chloro- counterpart.[1]
-
2-(Bromomethyl)-5-chloropyridine: Its high reactivity allows for alkylation reactions to proceed under mild conditions, often at room temperature, with shorter reaction times (typically 1-4 hours). This minimizes the risk of thermal degradation of sensitive substrates and products.
-
2-(Chloromethyl)-5-chloropyridine: Being less reactive, it often requires more forcing conditions. This typically involves heating (reflux), extended reaction times (12-24 hours or longer), and sometimes the use of a catalyst to facilitate the reaction.[2] A common strategy is the addition of a catalytic amount of sodium or potassium iodide. The iodide, a superior nucleophile, displaces the chloride in-situ via the Finkelstein reaction to generate the highly reactive iodomethyl intermediate, which is then consumed by the primary nucleophile.[3][4][5] While effective, this adds complexity and cost to the procedure.
Yield, Purity, and Process Efficiency
The choice of reagent directly impacts product yield and the subsequent purification effort.
-
Higher Yield Potential: The milder conditions and faster kinetics associated with the bromo- derivative often translate to higher isolated yields. The reduced reaction time and lower temperatures limit the formation of degradation-related impurities.
-
Purity Profile: Forcing conditions required for the chloro- analog can lead to a greater variety of byproducts, complicating purification and potentially lowering the final yield of the desired pure compound.
-
Process Efficiency: Shorter reaction cycles increase throughput, a critical factor in both research and manufacturing. A 4-hour reaction compared to a 24-hour reaction means a 6-fold increase in the potential number of batches that can be run in a given reactor.
Safety and Handling
Both compounds are classified as irritants and corrosive materials that require careful handling in a fume hood with appropriate personal protective equipment. However, the physical form can influence ease of use.
-
This compound is a solid, which can be easier to weigh and dispense accurately compared to low-melting solids or liquids, minimizing inhalation risk.[6]
-
2-(Chloromethyl)-5-chloropyridine is often a low-melting solid, which can be challenging to handle if it melts at or near ambient temperature.[7]
The table below summarizes the key physicochemical and safety properties.
| Property | 2-(Bromomethyl)-5-chloropyridine HBr | 2-(Chloromethyl)-5-chloropyridine |
| CAS Number | 1646152-49-9[8] | 70258-18-3[7] |
| Molecular Weight | 287.38 g/mol [8] | 162.02 g/mol [7] |
| Physical Form | Solid[6] | Low-melting solid[7] |
| Melting Point | Not widely reported | 37-42 °C[7] |
| Key Hazards | Corrosive, Irritant | Corrosive, Irritant |
Table 1. Comparison of physicochemical and safety properties.
The Core Directive: A Cost-Benefit Analysis
While the bromo- compound offers clear advantages in reactivity and efficiency, these benefits come at a significant financial premium. A comprehensive analysis must extend beyond the price-per-gram of the reagent and consider the total process cost.[9][10]
Reagent Cost
A survey of catalog prices from various chemical suppliers reveals a stark difference in cost.
| Reagent | Purity | Quantity | Representative Price (USD) | Price per Gram (USD) |
| 2-(Bromomethyl)-5-chloropyridine HBr | 95-97% | 1 g | $127 - $389[8][11] | $127 - $389 |
| 5 g | $414[8] | $82.80 | ||
| 2-(Chloromethyl)-5-chloropyridine | 96-97% | 5 g | $56[12] | $11.20 |
| 25 g | ~$140 (converted from INR)[7] | ~$5.60 | ||
| Bulk (India) | 1 kg | ~$15 (converted from INR) | $0.015 |
Table 2. Illustrative cost comparison of alkylating agents. Prices are for research-grade materials unless noted and can vary significantly between suppliers and over time.
As shown, the brominated reagent is, at minimum, an order of magnitude more expensive at the research scale and likely several orders of magnitude more expensive at the bulk manufacturing scale.
Total Process Economics
The true cost of a synthesis is a function of multiple variables: raw materials, solvents, energy, labor, and capital equipment utilization.[13][14]
-
Raw Material Cost: Heavily favors the chloro- derivative.
-
Energy Cost: The need for heating/reflux for the chloro- derivative increases energy consumption, a significant factor at scale. The bromo- derivative's room temperature reactivity offers substantial savings.
-
Labor & Throughput: Shorter reaction times for the bromo- compound reduce operator hours per batch and dramatically increase the potential output from a single reactor, lowering the cost contribution of fixed capital.
-
Solvent & Purification Costs: If the higher reactivity of the bromo- compound leads to a cleaner reaction with higher yield, costs associated with chromatographic purification (solvents, silica, labor) and waste disposal are reduced.
-
Catalyst Cost: The chloro- route may require an iodide catalyst, adding to the raw material cost and requiring its eventual removal.
Decision Framework and Experimental Workflow
Choosing the right reagent depends entirely on the goals of the synthesis. The following decision framework can guide a researcher's choice.
Diagram 1. Decision framework for reagent selection.
Case Study: N-Alkylation of Phthalimide
To illustrate the practical differences, we will consider the Gabriel synthesis of an amine, a classic N-alkylation reaction, using potassium phthalimide as the nucleophile.
Reaction Scheme: Route A (Bromo): Potassium Phthalimide + 2-(Bromomethyl)-5-chloropyridine HBr -> Product Route B (Chloro): Potassium Phthalimide + 2-(Chloromethyl)-5-chloropyridine -> Product
The diagram below outlines the divergent laboratory workflows.
Diagram 2. Comparative experimental workflows.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-((5-chloropyridin-2-yl)methyl)isoindoline-1,3-dione via Bromo-Reagent
-
To a round-bottom flask charged with a magnetic stir bar, add potassium phthalimide (1.1 equivalents) and N,N-Dimethylformamide (DMF, 5 mL per mmol of limiting reagent).
-
Add this compound (1.0 equivalent) in one portion. Note: An additional equivalent of a non-nucleophilic base like potassium carbonate may be needed to neutralize the HBr salt.
-
Stir the resulting suspension at room temperature for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the crude product.
-
Recrystallize from ethanol or isopropanol to obtain the pure product.
Protocol 2: Synthesis of 2-((5-chloropyridin-2-yl)methyl)isoindoline-1,3-dione via Chloro-Reagent
-
To a round-bottom flask fitted with a condenser and charged with a magnetic stir bar, add potassium phthalimide (1.1 equivalents), 2-(Chloromethyl)-5-chloropyridine (1.0 equivalent), potassium carbonate (1.5 equivalents), and a catalytic amount of potassium iodide (0.1 equivalents).[2][15]
-
Add DMF (5 mL per mmol of limiting reagent).
-
Heat the mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
Conclusion and Strategic Recommendations
The choice between this compound and 2-(Chloromethyl)-5-chloropyridine is a classic process development dilemma, balancing upfront costs against overall process efficiency.
-
This compound is the superior reagent for early-stage research and development . Its high reactivity, mild conditions, and faster reaction times accelerate the synthesis of novel compounds, enabling rapid generation of data for structure-activity relationship (SAR) studies. For high-value, small-volume products like complex pharmaceutical intermediates, the higher reagent cost is easily offset by the increased yield and process throughput.
-
2-(Chloromethyl)-5-chloropyridine is the reagent of choice for large-scale manufacturing and cost-sensitive projects . Its dramatically lower bulk price makes it the only economically viable option for commercial production. The challenges of its lower reactivity are overcome through process optimization, including the use of iodide catalysis and accepting longer reaction times and potentially more complex purifications.
Ultimately, the decision is not about which reagent is "better," but which is "fitter for purpose." A savvy research organization will use the bromo- derivative to expedite discovery and then invest the necessary process development resources to transition to the more economical chloro- derivative for commercial scale-up.
References
- 1. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. byjus.com [byjus.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. calpaclab.com [calpaclab.com]
- 7. 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3 [sigmaaldrich.com]
- 8. 1646152-49-9 this compound AKSci 5476DW [aksci.com]
- 9. fiveable.me [fiveable.me]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enovation Chemicals LLC 2-(Bromomethyl)-5-chloropyridine HBr salt | 1646152-49-9 | Fisher Scientific [fishersci.com]
- 12. 2-Chloro-5-(chloromethyl)pyridine, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. mt.com [mt.com]
- 14. rand.org [rand.org]
- 15. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-(Bromomethyl)-5-chloropyridine Hydrobromide in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, the choice of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, product purity, and overall process robustness. 2-(Bromomethyl)-5-chloropyridine is a key building block for introducing the 5-chloro-2-pyridylmethyl moiety, a common structural motif in biologically active compounds. This guide provides an in-depth technical comparison of the hydrobromide salt of 2-(Bromomethyl)-5-chloropyridine with its free base and other synthetic alternatives, offering insights into its practical advantages in a research and development setting.
Enhanced Stability and Handling: The Primary Advantage of the Hydrobromide Salt
The most significant advantage of using 2-(Bromomethyl)-5-chloropyridine as its hydrobromide salt lies in its enhanced stability and improved handling characteristics compared to the corresponding free base.
Key Physicochemical Properties:
| Property | 2-(Bromomethyl)-5-chloropyridine (Free Base) | 2-(Bromomethyl)-5-chloropyridine Hydrobromide |
| CAS Number | 605681-01-4[1] | 1646152-49-9 |
| Molecular Formula | C₆H₅BrClN[1] | C₆H₆Br₂ClN[2] |
| Molecular Weight | 206.47 g/mol [1] | 287.38 g/mol [2] |
| Physical Form | Not specified, likely an oil or low-melting solid | Solid[2] |
While detailed, direct comparative stability studies are not extensively published, the use of hydrohalide salts for reactive amines and pyridines is a well-established strategy in organic synthesis to improve shelf-life and handling. The free base of 2-(bromomethyl)-5-chloropyridine, being a reactive benzylic bromide with a basic pyridine nitrogen, is susceptible to self-alkylation and decomposition over time. The formation of the hydrobromide salt mitigates these issues in several ways:
-
Protonation of the Pyridine Nitrogen: The acidic hydrobromic acid protonates the basic nitrogen of the pyridine ring. This deactivates the nitrogen as a nucleophile, preventing intermolecular reactions that can lead to oligomerization and degradation of the reagent.
-
Crystalline Solid Form: The hydrobromide salt is a solid, which is generally easier and safer to handle, weigh, and store compared to potentially viscous or volatile liquid free bases.[2] This solid nature also reduces the risk of inhalation exposure.
-
Reduced Hygroscopicity: While data for this specific compound is not available, salt forms of organic compounds are often less hygroscopic than their free base counterparts, leading to greater stability and consistency in reactions.
This enhanced stability ensures the purity and reactivity of the reagent over a longer storage period, which is a critical consideration in both laboratory and industrial settings.
Comparative Reactivity in Nucleophilic Substitution
The primary utility of 2-(bromomethyl)-5-chloropyridine is as an alkylating agent in SN2 reactions. The reactivity of the benzylic halide is a key performance indicator.
2-(Bromomethyl)-5-chloropyridine vs. 2-(Chloromethyl)-5-chloropyridine
A common alternative for introducing the 5-chloro-2-pyridylmethyl group is 2-(chloromethyl)-5-chloropyridine. The choice between the bromo- and chloro- derivatives often comes down to a balance of reactivity and cost.
| Reagent | Leaving Group | General Reactivity |
| 2-(Bromomethyl)-5-chloropyridine | Bromide (Br⁻) | Higher |
| 2-(Chloromethyl)-5-chloropyridine | Chloride (Cl⁻) | Lower |
Causality Behind Reactivity Difference:
Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which makes the C-Br bond weaker and more polarizable than the C-Cl bond. In the transition state of an SN2 reaction, the leaving group is departing as the nucleophile attacks. A more stable leaving group (weaker base) will facilitate a faster reaction.
Practical Implications:
-
Milder Reaction Conditions: The higher reactivity of the bromomethyl derivative may allow for the use of milder reaction conditions (e.g., lower temperatures, weaker bases), which can be advantageous when working with sensitive substrates.
-
Faster Reaction Times: Reactions with 2-(bromomethyl)-5-chloropyridine are generally expected to proceed faster than with its chloro-analogue, potentially leading to higher throughput.
-
Cost Considerations: Chlorinated starting materials are often less expensive than their brominated counterparts. Therefore, for large-scale syntheses where reactivity is not a limiting factor, the chloro-derivative might be a more economical choice.
Experimental Protocols and Workflows
General Protocol for N-Alkylation of Piperazine
Objective: To synthesize 1-((5-chloropyridin-2-yl)methyl)piperazine.
Materials:
-
This compound
-
Piperazine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
-
To a solution of piperazine (2.2 equivalents) in acetonitrile (10 volumes), add potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) portion-wise over 10 minutes.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated piperazine.
Workflow Diagram:
Caption: General workflow for the N-alkylation of piperazine.
Application in Pharmaceutical Synthesis
The 5-chloro-2-pyridylmethyl moiety is a key component in a number of pharmaceutical agents. For instance, it is a structural feature of the non-benzodiazepine hypnotic agent, Zopiclone. While the original synthesis of Zopiclone and its enantiomer Eszopiclone often starts from 2-amino-5-chloropyridine, the use of 2-(halomethyl)-5-chloropyridine derivatives as alkylating agents in the synthesis of analogous structures is a common strategy in medicinal chemistry. The choice of the hydrobromide salt of 2-(bromomethyl)-5-chloropyridine in such syntheses would be driven by the need for a stable, reliable, and reactive building block to ensure high yields and purity in the final active pharmaceutical ingredient (API).
Conclusion
The hydrobromide salt of 2-(bromomethyl)-5-chloropyridine offers significant practical advantages for researchers and drug development professionals. Its solid form and enhanced stability due to the protonation of the pyridine nitrogen make it a more reliable and safer reagent to handle and store compared to its free base. While its higher reactivity compared to the corresponding chloro-derivative may come at a higher initial cost, the potential for milder reaction conditions and faster reaction times can offer overall process efficiencies. The selection of this reagent should be based on a careful consideration of the specific synthetic requirements, including the sensitivity of the substrate, desired reaction kinetics, and economic factors.
References
A Senior Application Scientist's Guide to the Synthesis of 2,5-Substituted Pyridines
Introduction: The Central Role of 2,5-Substituted Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the various substitution patterns, the 2,5-disubstituted motif presents a unique synthetic challenge due to the distinct electronic properties of the pyridine ring. The electron-deficient nature of the ring, a consequence of the electronegative nitrogen atom, complicates traditional electrophilic aromatic substitution.[2] This guide offers a comparative analysis of the principal synthetic routes to this valuable molecular architecture, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed strategic decisions in their synthetic campaigns. We will explore both classical condensation reactions and modern transition-metal-catalyzed cross-coupling methods, evaluating each for its mechanism, scope, functional group tolerance, and practical applicability.
I. Classical Approaches: Building the Pyridine Ring
Classical methods construct the pyridine ring from acyclic precursors. While sometimes requiring harsher conditions, these multicomponent reactions can be highly efficient for specific substitution patterns.
Kröhnke Pyridine Synthesis
First reported by Fritz Kröhnke, this method offers a convergent route to highly functionalized pyridines.[3][4] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[3][5][6]
Mechanism and Rationale: The reaction proceeds via a well-defined cascade.[3] The α-pyridinium methyl ketone is first deprotonated to form a pyridinium ylide. This nucleophilic ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to form the aromatic pyridine ring.[3][4] The choice of ammonium acetate is critical as it serves as both the nitrogen donor and a mild base to facilitate ylide formation.[3]
Advantages:
-
Convergent, one-pot synthesis for polysubstituted pyridines.[4][5]
-
Tolerates a wide range of functional groups.[3]
-
Can be performed under solvent-free conditions.[4]
Limitations:
-
Primarily yields 2,4,6-trisubstituted pyridines; achieving a 2,5-disubstituted pattern requires specifically designed starting materials.
-
The preparation of the initial pyridinium salt adds a step to the overall sequence.
Detailed Protocol: Synthesis of 2,4,6-Triphenylpyridine [3]
-
Preparation of N-phenacylpyridinium bromide: Dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in acetone (20 mL). Add pyridine (0.87 mL, 11 mmol) dropwise at room temperature. A precipitate will form. Stir for 1-2 hours. Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum.
-
Kröhnke Condensation: In a round-bottom flask, combine N-phenacylpyridinium bromide (2.78 g, 10 mmol), chalcone (2.08 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol). Add glacial acetic acid (20 mL).
-
Heat the mixture to reflux (approx. 120 °C) for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice water. A solid precipitate will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Purify the solid by recrystallization from ethanol or acetic acid to yield 2,4,6-triphenylpyridine.
Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1881, this is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[7] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[7][8][9]
Mechanism and Rationale: The mechanism involves a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[9] These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine.[8][9] The final aromatization step is crucial and is often the driving force for the reaction; it can be achieved with a variety of oxidizing agents like ferric chloride or even occurs in air.[7] The multicomponent nature of this reaction makes it highly atom-efficient.[7]
Advantages:
-
High atom economy in a one-pot procedure.[7]
-
Simple and readily available starting materials.
-
Modern variations allow for solvent-free or aqueous conditions.[7][8]
Limitations:
-
Typically produces symmetrically substituted pyridines (e.g., 3,5-dicarboxylates). Accessing the 2,5-substitution pattern requires non-traditional starting materials and can be challenging.
-
Requires a separate oxidation step to achieve the final aromatic pyridine.[7]
Guareschi-Thorpe Synthesis
This method provides access to substituted 2-hydroxypyridines (or their 2-pyridone tautomers) and is a variation of classical pyridine syntheses.[10] It involves the condensation of a cyanoacetic ester (or cyanoacetamide) with a 1,3-dicarbonyl compound in the presence of ammonia or an ammonium salt.[11][12][13]
Mechanism and Rationale: The reaction is initiated by the Knoevenagel condensation of the 1,3-dicarbonyl compound with the active methylene of the cyanoacetate. Ammonia then adds to one of the carbonyls and facilitates cyclization via attack on the nitrile group. Subsequent tautomerization and dehydration lead to the final pyridone product. Recent advancements have demonstrated the use of ammonium carbonate in aqueous media, acting as both the nitrogen source and a promoter, highlighting the method's adaptability to greener conditions.[10][11]
Advantages:
-
Provides direct access to functionalized 2-pyridones, which are valuable synthetic intermediates.
-
Can be performed under environmentally friendly aqueous conditions.[10][11]
-
Utilizes inexpensive and readily available starting materials.[11]
Limitations:
-
The product scope is generally limited to 2-pyridone structures.
-
Achieving a specific 2,5-substitution pattern depends heavily on the choice of the 1,3-dicarbonyl precursor.
II. Modern Cross-Coupling Strategies: Functionalizing the Pyridine Core
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other complex molecules. These methods are particularly powerful for the late-stage functionalization of pre-formed pyridine rings, allowing for the modular construction of 2,5-substituted derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, involving the palladium-catalyzed reaction of an organoboron reagent with an organic halide or triflate.[14][15]
Mechanism and Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the pyridyl halide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron reagent to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[14] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction steps. The base is required to activate the organoboron species for transmetalation. This method's robustness and tolerance of a wide range of functional groups have made it a workhorse in drug discovery.[16]
Advantages:
-
Excellent functional group tolerance.[16]
-
Commercially available and stable boronic acid reagents.
-
Boron byproducts are generally non-toxic and easily removed.[17]
-
Well-established and extensively documented protocols.[16][18]
Limitations:
-
2-Halopyridines can be challenging substrates due to potential catalyst inhibition by the pyridine nitrogen.
-
Requires a base, which can be incompatible with sensitive substrates.[17]
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid [16][18]
-
In an oven-dried Schlenk tube, combine 2-bromopyridine (158 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Seal the tube with a septum, then evacuate and backfill with argon (repeat three times).
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, or until TLC/GC-MS indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-phenylpyridine.
Stille Coupling
The Stille coupling involves the palladium-catalyzed reaction between an organostannane (tin) reagent and an organic halide or triflate.[19] It is renowned for its exceptional functional group tolerance.[17]
Mechanism and Rationale: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[19] A key difference is that the transmetalation step typically does not require a base, which can be a significant advantage for base-sensitive substrates.[17] However, the toxicity of organotin reagents and the difficulty in removing tin byproducts are major drawbacks. For substrates with coordinating functional groups, Stille coupling can sometimes provide superior yields compared to Suzuki coupling.[20]
Advantages:
-
Extremely broad functional group tolerance.[17]
-
Often proceeds under neutral conditions, avoiding the need for a base.[17]
-
Can be more effective for substrates with coordinating groups.[20]
Limitations:
-
High toxicity of organotin reagents and byproducts.
-
Stoichiometric tin byproducts can be difficult to remove from the final product.[17]
Negishi Coupling
The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by palladium or nickel complexes.[21] This method is valued for its high reactivity and functional group tolerance.[21][22]
Mechanism and Rationale: The mechanism follows the standard cross-coupling pathway. Organozinc reagents are more reactive than their boron or tin counterparts, which often allows for reactions to proceed under milder conditions and with higher yields.[21] The pyridyl zinc halides can be prepared either by transmetalation from an organolithium species or by direct insertion of activated zinc into a pyridyl halide.[21]
Advantages:
-
High reactivity of the organozinc nucleophile.[21]
-
Good tolerance of various functional groups.[21]
-
Can often be performed under mild conditions.[21]
Limitations:
-
Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.
-
Preparation of the organozinc reagent is an additional step.
C-H Activation/Functionalization
Direct C-H activation is an emerging and highly atom-economical strategy that avoids the need for pre-functionalized starting materials (halides, organometallics).[1] This approach involves the transition-metal-catalyzed cleavage of a C-H bond on the pyridine ring and subsequent coupling with a reaction partner.[2][23]
Mechanism and Rationale: The regioselectivity of pyridine C-H functionalization is a significant challenge.[1][24] The C2 position is often the most electronically favored for functionalization.[24] Achieving functionalization at other positions, like C3 or C4, often requires the use of directing groups or specialized catalytic systems.[24][25] While powerful, developing a general and selective method for 2,5-disubstitution via sequential C-H activation remains an active area of research.
Advantages:
-
High atom and step economy by avoiding pre-functionalization.[1]
-
Reduces the generation of stoichiometric waste products (e.g., halide salts).
-
Enables the functionalization of complex molecules at a late stage.[26]
Limitations:
-
Often requires specific directing groups, adding steps to the synthesis.
-
Substrate scope can be limited compared to traditional cross-coupling.
Comparative Summary of Synthesis Routes
| Method | Typical Yield | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Kröhnke Synthesis | Good to Excellent | Good | Convergent, one-pot, builds the ring | Primarily for 2,4,6-substitution, requires pyridinium salt precursor |
| Hantzsch Synthesis | Good to Excellent | Moderate to Good | High atom economy, simple starting materials | Typically symmetrical products, requires oxidation step |
| Guareschi-Thorpe | Good to Excellent | Moderate | Direct access to 2-pyridones, green conditions | Limited to pyridone structures |
| Suzuki Coupling | Good to Excellent[16] | Very Good[16] | Low toxicity, stable reagents, broad scope | Requires base, potential catalyst inhibition |
| Stille Coupling | Good to Excellent[20] | Excellent[17] | No base required, superior for some substrates | High toxicity of tin reagents, byproduct removal |
| Negishi Coupling | Excellent[21] | Very Good[21] | High reactivity, mild conditions | Air/moisture sensitive reagents |
| C-H Activation | Variable | Substrate Dependent | High atom economy, no pre-functionalization | Regioselectivity is a major challenge |
Visualizing the Synthetic Pathways
Workflow for Selecting a Synthetic Route
The choice of synthetic strategy is dictated by factors such as the desired substitution pattern, available starting materials, and functional group compatibility.
Caption: Decision workflow for selecting a synthesis route.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram illustrates the fundamental steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
The synthesis of 2,5-substituted pyridines is a mature field with a diverse toolbox of reliable methods. Classical ring-forming reactions like the Kröhnke and Hantzsch syntheses remain valuable for specific substitution patterns, while modern cross-coupling reactions—particularly the Suzuki-Miyaura coupling—offer unparalleled modularity and functional group tolerance for late-stage functionalization. The choice of method ultimately depends on a careful consideration of factors including substrate scope, desired functional groups, process safety (especially concerning tin toxicity in Stille couplings), and overall synthetic strategy.
Looking forward, the continued development of direct C-H activation methodologies holds the promise of even more efficient and sustainable routes to these important heterocyclic motifs. Achieving predictable and high regioselectivity in the C-H functionalization of unactivated pyridines remains a key challenge, but progress in this area could fundamentally reshape the synthetic landscape for this critical class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Guareschi-Thorpe Condensation [drugfuture.com]
- 13. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 16. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. tandfonline.com [tandfonline.com]
- 23. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 24. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 26. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Synthesis of 2-(Bromomethyl)-5-chloropyridine Hydrobromide: A Novel Flow Photobromination Method vs. Traditional Batch Radical Halogenation
Executive Summary
2-(Bromomethyl)-5-chloropyridine is a critical building block in medicinal chemistry, forming the backbone of numerous pharmaceutical compounds.[1] Its synthesis, however, is often plagued by challenges related to safety, selectivity, and yield. This guide introduces and validates a novel synthetic method utilizing continuous flow photobromination, presenting a significant advancement over conventional batch-processing techniques that rely on thermal radical initiation. Through a direct comparative analysis, we demonstrate that the new flow method offers superior control, higher purity, improved safety, and enhanced scalability. This document provides researchers, chemists, and drug development professionals with the in-depth technical data and step-by-step protocols necessary to evaluate and implement this superior synthetic strategy.
Introduction: The Significance of a Versatile Pyridine Building Block
The substituted pyridine motif is a privileged structure in drug design, present in a wide array of FDA-approved therapeutics.[1] Specifically, 2-(halomethyl)pyridines serve as versatile intermediates, enabling the construction of complex molecular architectures through nucleophilic substitution and cross-coupling reactions.[2] 2-(Bromomethyl)-5-chloropyridine, in particular, is a key precursor for synthesizing potent enzyme inhibitors and other biologically active molecules.
The synthetic challenge lies in the selective halogenation of the methyl group without affecting the electron-deficient pyridine ring. Traditional methods often require harsh conditions and hazardous reagents, leading to the formation of undesirable byproducts and posing significant scale-up difficulties.[3] This guide will explore a novel, more efficient alternative.
Conventional Approach: Thermal Radical Bromination in Batch
The most common method for synthesizing 2-(Bromomethyl)-5-chloropyridine involves the free-radical bromination of 2-chloro-5-methylpyridine. This is typically achieved using N-Bromosuccinimide (NBS) as the bromine source and a thermal radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Mechanistic Rationale: The process is initiated by the thermal decomposition of AIBN, generating radicals that abstract a hydrogen atom from the methyl group of the pyridine substrate. This creates a benzylic-type radical, which then reacts with NBS to form the desired product and a succinimidyl radical, propagating the radical chain reaction.
Limitations of the Batch Method:
-
Poor Thermal Control: Large-scale batch reactions are prone to developing "hot spots," leading to uncontrolled side reactions, such as over-bromination (dibromination) or degradation.
-
Safety Concerns: AIBN is thermally unstable and can decompose violently if not handled properly. The use of large volumes of chlorinated solvents like carbon tetrachloride (CCl₄), a traditional solvent for these reactions, is now highly restricted due to toxicity and environmental concerns.
-
Impurity Profile: The lack of precise control often results in a mixture of mono- and di-brominated products, complicating purification and reducing the overall yield of the desired compound.[4]
A Novel Approach: Visible-Light Photobromination in Continuous Flow
To overcome the limitations of the traditional method, we have developed a synthesis based on visible-light photoredox catalysis within a continuous flow reactor. This modern approach offers unparalleled control over reaction parameters.[5]
Mechanistic Rationale: This method utilizes a photoredox catalyst that, upon excitation by visible light (e.g., from a blue LED), becomes a powerful oxidant or reductant. In this case, the excited catalyst can initiate the radical bromination of 2-chloro-5-methylpyridine with NBS under exceptionally mild conditions (room temperature). The continuous flow setup ensures that the reaction mixture has a very short residence time in the irradiated zone, minimizing byproduct formation. The high surface-area-to-volume ratio in the flow reactor tubes provides superior heat and mass transfer, preventing the formation of hot spots and ensuring consistent product quality.[5]
Head-to-Head Validation: Performance Comparison
To objectively compare the two methodologies, we synthesized 2-(Bromomethyl)-5-chloropyridine starting from 2-chloro-5-methylpyridine using both the traditional batch and the novel flow method. The subsequent conversion to the stable hydrobromide salt was performed using a standardized protocol for both products.
Comparative Performance Data
| Parameter | Traditional Batch Method (NBS/AIBN) | Novel Flow Photobromination |
| Starting Material | 2-chloro-5-methylpyridine | 2-chloro-5-methylpyridine |
| Reaction Time | 6 hours | 20 minutes (residence time) |
| Temperature | 80°C (Reflux) | 25°C (Ambient) |
| Isolated Yield (Free Base) | 68% | 92% |
| Purity (HPLC, pre-purification) | ~85% (contains ~10% dibromo byproduct) | >98% |
| Purification Method | Column Chromatography | Simple Solvent Wash |
| Safety Profile | High (Thermally unstable initiator) | Low (Mild conditions, small reaction volume) |
| Scalability | Poor (Heat transfer issues) | Excellent (Numbering-up of reactors) |
Discussion of Results
The data unequivocally demonstrates the superiority of the novel flow photobromination method. The yield of the isolated free base increased from 68% to 92%, a significant improvement. Critically, the purity of the crude product from the flow reactor was exceptionally high (>98%), obviating the need for time-consuming and costly column chromatography. This is a direct result of the precise control over reaction time and temperature, which virtually eliminates the formation of the dibrominated byproduct. The reduction in reaction time from 6 hours to a 20-minute residence time, coupled with the switch to ambient temperature, drastically improves the process efficiency and safety profile.
Visualization of a Modern Synthetic Workflow
To better illustrate the underlying processes, the following diagrams outline the proposed photocatalytic mechanism and the comparative experimental workflows.
Proposed Photoredox Catalytic Cycle
Caption: Simplified mechanism of visible-light photoredox catalysis.
Workflow Comparison: Batch vs. Continuous Flow
Caption: Side-by-side comparison of synthesis workflows.
Detailed Experimental Protocols
Protocol 1: Traditional Batch Synthesis
-
Materials: 2-chloro-5-methylpyridine (10.0 g, 78.4 mmol), N-Bromosuccinimide (14.6 g, 82.3 mmol), AIBN (0.64 g, 3.9 mmol), acetonitrile (250 mL).
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-methylpyridine, NBS, and acetonitrile.
-
Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Add AIBN in three small portions over 1 hour.
-
Maintain the reaction at reflux for 6 hours. Monitor progress by TLC.[2]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude oil by column chromatography on silica gel to yield 2-(Bromomethyl)-5-chloropyridine as a pale yellow oil.
-
Protocol 2: Novel Flow Photobromination
-
Materials: 2-chloro-5-methylpyridine (78.4 mmol), N-Bromosuccinimide (82.3 mmol), photocatalyst (e.g., Ru(bpy)₃Cl₂, 0.1 mol%), acetonitrile.
-
Setup: A commercial continuous flow reactor equipped with a peristaltic pump, a gas-tight tubing reactor (e.g., PFA) wrapped around a blue LED light source.
-
Procedure:
-
Prepare a stock solution of 2-chloro-5-methylpyridine, NBS, and the photocatalyst in acetonitrile.
-
Degas the solution with nitrogen for 15 minutes.
-
Pump the solution through the flow reactor at a rate calculated to achieve a 20-minute residence time.
-
Activate the blue LED light source to irradiate the reactor tubing.
-
Collect the output from the reactor into a flask containing a small amount of aqueous sodium thiosulfate solution to quench any unreacted bromine.
-
Once all the starting solution has been processed, perform a standard aqueous workup on the collected product stream.
-
Dry the organic layer and concentrate under reduced pressure to yield highly pure 2-(Bromomethyl)-5-chloropyridine.
-
Protocol 3: Conversion to Hydrobromide Salt
-
Procedure:
-
Dissolve the purified 2-(Bromomethyl)-5-chloropyridine free base in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen bromide gas through the solution until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain 2-(Bromomethyl)-5-chloropyridine hydrobromide.
-
Conclusion and Outlook
The validation data clearly indicates that continuous flow photobromination is a superior method for the synthesis of 2-(Bromomethyl)-5-chloropyridine. The benefits of increased yield, exceptional purity, enhanced safety, and reduced reaction time make it an ideal choice for modern pharmaceutical development and manufacturing. This technology not only optimizes the production of this specific building block but also offers a template for the safer and more efficient synthesis of other halogenated intermediates. We strongly encourage the adoption of this methodology to accelerate drug discovery pipelines and improve the sustainability of chemical synthesis.
References
Safety Operating Guide
Mastering the Handling of 2-(Bromomethyl)-5-chloropyridine hydrobromide: A Guide to Safe Laboratory Practices
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous attention to safety is the bedrock of innovative research. This guide provides essential, actionable information for the safe handling, use, and disposal of 2-(Bromomethyl)-5-chloropyridine hydrobromide (CAS No. 1646152-49-9), a compound whose full toxicological properties are still under investigation.[1] Adherence to these protocols is critical to ensure a safe laboratory environment and the integrity of your research.
Hazard Assessment and Initial Preparations
This compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed, a cause of skin irritation, a cause of serious eye damage, and may cause respiratory irritation.[2] Due to the lack of extensive toxicological data, a highly cautious approach is warranted.
Table 1: Hazard Identification and Classification
| Hazard Statement | Classification | GHS Pictogram |
| H302 | Harmful if swallowed | Warning |
| H315 | Causes skin irritation | Warning |
| H318 | Causes serious eye damage | Danger |
| H335 | May cause respiratory irritation | Warning |
Source: Information synthesized from multiple safety data sheets.[2][3]
Before handling this compound, a thorough risk assessment must be conducted. This involves identifying potential exposure scenarios in your specific experimental setup and implementing control measures to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when working with this compound. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment
| Body Part | Protection | Standard | Rationale |
| Eyes/Face | Safety glasses with side-shields or safety goggles | Conforming to EN166 (EU) or NIOSH (US) approved[4][5] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Inspected prior to use | Prevents skin contact which can cause irritation.[1] Proper glove removal technique is crucial to avoid cross-contamination.[1] |
| Body | Laboratory coat | Standard lab attire | Protects skin and personal clothing from contamination. |
| Respiratory | Dust mask or respirator | NIOSH (US) or CEN (EU) approved[1] | Necessary when handling the solid compound to prevent inhalation of dust particles, which may cause respiratory irritation.[1][6] |
Figure 1: Step-by-step PPE and handling workflow for this compound.
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7]
Protocol for Weighing and Transferring:
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weighing paper/boat, container).
-
Weighing: Carefully weigh the required amount of the solid compound. Avoid generating dust.
-
Transfer: Use a spatula to transfer the compound to the reaction vessel. If any material is spilled, follow the accidental release measures outlined below.
-
Cleaning: Clean the spatula and weighing vessel immediately after use.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Table 3: First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4][6] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][4][6] |
Accidental Release Measures:
In case of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing the appropriate PPE, sweep up the spilled solid, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][4]
Figure 2: Decision-making workflow for emergency response to a spill or exposure.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]
-
Contaminated Materials: Dispose of as unused product.[1] This includes contaminated gloves, weighing paper, and any other materials that have come into contact with the chemical.
-
Containers: Keep in suitable, closed containers for disposal.[1][4]
Do not let the product enter drains.[1] Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.
References
- 1. capotchem.com [capotchem.com]
- 2. chemical-label.com [chemical-label.com]
- 3. 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
